1H-Imidazo[4,5-b]pyridine-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYRPVTXHARSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352558 | |
| Record name | 1H-Imidazo[4,5-b]pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29448-81-5 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29448-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 403067 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029448815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29448-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazo[4,5-b]pyridine-2-thiol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazo[4,5-b]pyridine-2-thiol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enduring Scaffold: A Deep Dive into the Synthetic History of Imidazo[4,5-b]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core, a fascinating heterocyclic scaffold and a purine isostere, has captivated the attention of medicinal chemists for decades. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This has rendered it a privileged scaffold in drug discovery, with applications ranging from oncology to antiviral therapies. This technical guide provides a comprehensive overview of the historical and contemporary synthetic strategies employed to construct this vital heterocyclic system, offering detailed experimental protocols for key methodologies and summarizing critical data for comparative analysis.
A Legacy of Synthesis: Key Methodologies for the Imidazo[4,5-b]pyridine Core
The construction of the imidazo[4,5-b]pyridine nucleus has evolved significantly since its early explorations. The primary synthetic approaches can be broadly categorized into classical condensation reactions and modern catalyzed and tandem methodologies.
The Phillips-Ladenburg Synthesis and Related Condensations
One of the most traditional and enduring methods for constructing the imidazo[4,5-b]pyridine ring system is the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives. This acid-catalyzed cyclodehydration, often referred to as the Phillips-Ladenburg synthesis, typically requires harsh conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA).[1][2]
Experimental Protocol: Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine using Polyphosphoric Acid
-
Reactants: 2,3-Diaminopyridine (1.0 eq), Benzoic Acid (1.0 eq), Polyphosphoric Acid (PPA).
-
Procedure:
-
A mixture of 2,3-diaminopyridine and benzoic acid is added to an excess of polyphosphoric acid.
-
The reaction mixture is heated to 200-250°C for 2-4 hours with mechanical stirring.
-
The hot mixture is then carefully poured into a beaker containing crushed ice, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide).
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
A variation of this classical approach involves the condensation of 2,3-diaminopyridine with aldehydes, followed by an oxidative cyclization. This method often proceeds under milder conditions and can be facilitated by various oxidizing agents.[3]
Experimental Protocol: Synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines from Aldehydes
-
Reactants: 2,3-Diaminopyridine (1.0 eq), Substituted Aldehyde (1.0 eq), Oxidizing agent (e.g., nitrobenzene, air).
-
Procedure:
-
A mixture of 2,3-diaminopyridine and the aldehyde is heated in a suitable solvent (e.g., ethanol, nitrobenzene) or under solvent-free conditions.
-
If nitrobenzene is used as the solvent, it also serves as the oxidizing agent. Alternatively, the reaction can be carried out in a high-boiling solvent with air bubbled through the mixture.
-
The reaction is typically heated at reflux for several hours.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by removal of the solvent followed by purification.
-
Microwave irradiation has emerged as a powerful tool to accelerate these condensation reactions, often leading to higher yields and shorter reaction times.[1][4]
Experimental Protocol: Microwave-Assisted Synthesis of 2-substituted-imidazo[4,5-b]pyridines
-
Reactants: 2-Amino-3-hydroxypyridine (1.0 eq), Carboxylic Acid (1.0 eq), Silica gel (as support).
-
Procedure:
-
An equimolar mixture of 2-amino-3-hydroxypyridine and the carboxylic acid is adsorbed onto silica gel.
-
The solid mixture is irradiated in a microwave reactor at a power of 100 W for a specified time (typically a few minutes).
-
After irradiation, the product is extracted from the silica gel with a suitable organic solvent.
-
The solvent is evaporated, and the crude product is purified.
-
| Method | Reagents | Conditions | Yield (%) | Reference |
| Phillips-Ladenburg | 2,3-Diaminopyridine, Carboxylic Acid, PPA | 200-250°C, 2-4 h | ~75 | [1][2] |
| Aldehyde Condensation | 2,3-Diaminopyridine, Aldehyde | Reflux, various solvents | 37-87 | [3] |
| Microwave-Assisted | 2-Amino-3-hydroxypyridine, Carboxylic Acid | Microwave (100W), Silica gel | 71-92 | [1] |
Reductive Cyclization of 2-Nitro-3-aminopyridines
Another versatile approach involves the reductive cyclization of appropriately substituted nitropyridines. Typically, a 2-nitro-3-aminopyridine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent. The nitro group is reduced to an amino group in situ, which then condenses with the carbonyl compound to form the imidazole ring. Common reducing systems include sodium dithionite (Na₂S₂O₄), stannous chloride (SnCl₂), or catalytic hydrogenation.[1]
Experimental Protocol: Reductive Cyclization using Sodium Dithionite
-
Reactants: 2-Nitro-3-aminopyridine (1.0 eq), Aldehyde (1.2 eq), Sodium Dithionite (Na₂S₂O₄).
-
Procedure:
-
To a solution of the 2-nitro-3-aminopyridine and the aldehyde in a suitable solvent (e.g., DMF, ethanol/water), an aqueous solution of sodium dithionite is added portion-wise.
-
The reaction mixture is stirred at room temperature or gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
The product is typically isolated by extraction with an organic solvent after quenching the reaction with water.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.
-
Experimental Protocol: Reductive Cyclization using Stannous Chloride
-
Reactants: 2-Nitro-3-aminopyridine (1.0 eq), Ketone (1.2 eq), Stannous Chloride Dihydrate (SnCl₂·2H₂O), Formic Acid.
-
Procedure:
-
A mixture of the 2-nitro-3-aminopyridine, the ketone, and stannous chloride dihydrate in formic acid is heated at reflux for several hours.
-
After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
| Reducing Agent | Carbonyl Source | Conditions | Yield (%) | Reference |
| Na₂S₂O₄ | Aldehydes | Room Temperature/Heating | Good | [1] |
| SnCl₂·2H₂O | Ketones | Reflux in Formic Acid | Good | [1] |
| Iron Powder | Trifluoroacetic Anhydride | Acetic Acid, 85-95°C | Moderate | [5] |
Modern Synthetic Strategies: Palladium-Catalyzed and Tandem Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the imidazo[4,5-b]pyridine core is no exception. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively employed to construct the imidazole ring.[3]
A particularly efficient and green approach is the one-pot tandem reaction starting from 2-chloro-3-nitropyridine. This method involves a sequence of a nucleophilic aromatic substitution (SNAr) with a primary amine, in situ reduction of the nitro group, and subsequent condensation with an aldehyde to furnish the fully substituted imidazo[4,5-b]pyridine.
Experimental Protocol: One-Pot Synthesis from 2-Chloro-3-nitropyridine
-
Reactants: 2-Chloro-3-nitropyridine (1.0 eq), Primary Amine (1.0 eq), Zinc dust, Hydrochloric Acid, Aldehyde (1.1 eq).
-
Solvent: Isopropanol/Water (1:1).
-
Procedure:
-
To a solution of 2-chloro-3-nitropyridine in an isopropanol/water mixture, the primary amine is added, and the mixture is heated.
-
After the initial SNAr reaction is complete, zinc dust and concentrated hydrochloric acid are added to the reaction mixture to reduce the nitro group.
-
Following the reduction, the aldehyde is added, and the mixture is heated to facilitate the cyclization and aromatization to the imidazo[4,5-b]pyridine product.
-
The final product is isolated after a standard workup and purification by column chromatography.
-
This one-pot procedure offers significant advantages in terms of operational simplicity and reduced waste generation.
Biological Significance and Signaling Pathways
The therapeutic potential of imidazo[4,5-b]pyridines is vast, with many derivatives exhibiting potent activity as kinase inhibitors. A prominent target is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[6][7][8]
The CDK9 Signaling Pathway and Inhibition by Imidazo[4,5-b]pyridines
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a critical rate-limiting step in gene transcription. This is achieved through the phosphorylation of the C-terminal domain (CTD) of Pol II and negative elongation factors like NELF and DSIF.[6][9]
In many cancers, there is a strong reliance on the continuous high-level expression of anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC) for survival and proliferation. The transcription of these genes is particularly dependent on the activity of CDK9.[7][8] Imidazo[4,5-b]pyridine-based inhibitors can bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This leads to the suppression of oncogene transcription, ultimately inducing apoptosis in cancer cells.
Caption: The CDK9 signaling pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.
Experimental Workflows
The synthesis and evaluation of novel imidazo[4,5-b]pyridine derivatives typically follow a structured workflow, from initial synthesis to biological testing.
Caption: A typical experimental workflow for the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives.
Conclusion
The synthesis of the imidazo[4,5-b]pyridine core has a rich history, evolving from classical, high-temperature condensations to sophisticated, efficient, and greener modern methodologies. The continued interest in this scaffold is a testament to its proven and potential therapeutic value. This guide has provided a glimpse into the key synthetic strategies, offering detailed protocols and a summary of important reaction parameters. The understanding of the biological mechanisms of action, such as the inhibition of the CDK9 signaling pathway, will continue to drive the design and synthesis of novel imidazo[4,5-b]pyridine derivatives with improved potency and selectivity, ensuring its enduring legacy in the field of medicinal chemistry.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Pharmacological Profile of 1H-Imidazo[4,5-b]pyridine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the promising heterocyclic scaffold, 1H-Imidazo[4,5-b]pyridine-2-thiol and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous purines, leading to a wide range of biological activities, including potent anticancer and kinase inhibitory effects. This document details the synthetic methodologies, quantitative biological data, and the signaling pathways implicated in their mechanism of action.
Synthesis of the Core Scaffold: this compound
The foundational structure, this compound (also known as 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione), serves as a crucial starting material for the development of a diverse library of bioactive molecules. A common and efficient method for its synthesis involves the cyclization of 2,3-diaminopyridine with carbon disulfide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-Diaminopyridine
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Activated Charcoal
Procedure:
-
A solution of potassium hydroxide (1.1 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
2,3-Diaminopyridine (1 equivalent) is added to the ethanolic KOH solution and stirred until completely dissolved.
-
Carbon disulfide (1.2 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and treated with activated charcoal. The solution is heated gently and then filtered while hot to remove the charcoal.
-
The filtrate is cooled in an ice bath and acidified with dilute hydrochloric acid to a pH of approximately 6-7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Derivatives of the 1H-Imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Notably, these compounds have shown inhibitory activity against Aurora kinases and Src family kinases, both of which are key targets in oncology drug discovery.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[1][2]
Table 1: In Vitro Inhibitory Activity of Representative Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound A | Aurora-A | 0.042 | [1] |
| Aurora-B | 0.198 | [1] | |
| Aurora-C | 0.227 | [1] | |
| CCT137690 | Aurora-A | 0.015 ± 0.003 | [3] |
| Aurora-B | 0.025 | [3] | |
| Aurora-C | 0.019 | [3] |
Note: Compound A is 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide. CCT137690 is 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole.
Src Family Kinase Inhibition
Src family kinases are non-receptor tyrosine kinases that are involved in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis. Their aberrant activation is a hallmark of many cancers. Imidazo[4,5-c]pyridin-2-one derivatives, structurally related to the core of interest, have been identified as novel Src family kinase inhibitors.[4]
Table 2: In Vitro Inhibitory Activity of a Representative Imidazo[4,5-c]pyridin-2-one Derivative against Src Family Kinases
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 1s | Src | 0.12 | [4] |
| Fyn | 0.09 | [4] |
Note: Compound 1s is a specific derivative from the referenced study.
Anticancer Cytotoxicity
The kinase inhibitory activity of these compounds translates to potent cytotoxic effects against various cancer cell lines. The 3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinoline, an imidazopyridine derivative, has shown significant anticancer activity.
Table 3: Cytotoxicity of a Representative Imidazopyridine Derivative against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 8 | HeLa | Cervical Cancer | 0.34 | |
| MDA-MB-231 | Breast Cancer | 0.32 | ||
| ACHN | Renal Cancer | 0.39 | ||
| HCT-15 | Colon Cancer | 0.31 |
Note: Compound 8 is 3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinoline.
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora-A, Src)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plate reader (Luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, the kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or the first reagent of the detection kit (e.g., ADP-Glo™ Reagent).
-
Add the detection reagent according to the manufacturer's instructions to generate a signal (e.g., luminescence).
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Signaling Pathway Visualizations
The anticancer activity of 1H-Imidazo[4,5-b]pyridine derivatives is often attributed to their ability to interfere with key signaling pathways that drive tumor growth and survival. The following diagrams illustrate the simplified signaling pathways of Aurora and Src kinases, common targets of these compounds.
References
- 1. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1H-Imidazo[4,5-b]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Imidazo[4,5-b]pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, structural characteristics, and key physical properties. Furthermore, it outlines standardized experimental protocols for the determination of these properties and illustrates relevant workflows and potential biological mechanisms.
Compound Identification and Structure
This compound is a bicyclic aromatic compound containing an imidazole ring fused to a pyridine ring, with a thiol group at the 2-position of the imidazole moiety. Its structural similarity to purine bases makes the imidazo[4,5-b]pyridine scaffold a significant pharmacophore in the development of various therapeutic agents.[1][2]
| Identifier | Value |
| IUPAC Name | 1,3-dihydroimidazo[4,5-b]pyridine-2-thione |
| Synonyms | 4-AZA-2-MERCAPTOBENZIMIDAZOLE, 2-Thio-1H-imidazo[4,5-b]pyridine, 1H-IMIDAZO[4,5-B]PYRIDINE-2(3H)-THIONE |
| CAS Number | 29448-81-5 |
| Molecular Formula | C₆H₅N₃S |
| Chemical Structure | (A 2D chemical structure diagram would be placed here in a full whitepaper) |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 151.19 g/mol | PubChem |
| Melting Point | >300 °C | Chemical Supplier |
| Boiling Point (Predicted) | 281.9 ± 23.0 °C | Chemical Supplier |
| Density (Predicted) | 1.59 ± 0.1 g/cm³ | Chemical Supplier |
| pKa (Predicted) | 7.91 ± 0.20 | Chemical Supplier |
| LogP (Predicted) | Not available | |
| Solubility | Requires experimental determination |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.
Melting Point Determination
The melting point of an organic solid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Finely powder a small amount of the solid organic compound.[3]
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[3][4]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
For a pure compound, the melting range should be narrow (0.5-1.0 °C).
Solubility Determination
Qualitative solubility tests in different solvents provide insights into the polarity and functional groups of a compound.[5]
Apparatus:
-
Small test tubes
-
Vortex mixer or glass stirring rod
-
Graduated pipettes
Solvents:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH)
-
5% Sodium Bicarbonate (NaHCO₃)
-
5% Hydrochloric Acid (HCl)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[5]
-
Add 0.75 mL of the chosen solvent in small portions, shaking or stirring vigorously after each addition.[5]
-
Observe whether the compound dissolves completely.
-
Record the compound as soluble or insoluble in each solvent.
-
Solubility in aqueous acid or base suggests the presence of basic or acidic functional groups, respectively.[6]
pKa Determination by UV-Vis Spectrophotometry
The ionization constant (pKa) is a measure of the strength of an acid in solution. For compounds with a chromophore, UV-Vis spectrophotometry is a common method for pKa determination.[7]
Apparatus:
-
UV-Vis spectrophotometer with a microplate reader
-
96-well microtiter plates
-
pH meter
-
Pipettes
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7]
-
Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa.[7]
-
Add a fixed amount of the compound's stock solution to each well of the microtiter plate containing the different buffer solutions.[7]
-
Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well.[7]
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.[8][9]
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. The shake-flask method is the traditional and a reliable technique for its determination.[10][11]
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
-
pH meter
Solvents:
-
n-Octanol (pre-saturated with water or buffer)
-
Water or a suitable buffer solution (e.g., PBS at pH 7.4, pre-saturated with n-octanol)[10]
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or centrifuge tube.[11]
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[11]
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect samples from both the n-octanol and the aqueous layers.[11]
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Visualizations
The following diagrams illustrate key experimental workflows and a potential biological mechanism relevant to the imidazo[4,5-b]pyridine scaffold.
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, such as Aurora kinases and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[1][12][13][14] The following diagram illustrates a simplified kinase inhibition pathway.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hi-tec.tripod.com [hi-tec.tripod.com]
- 9. ishigirl.tripod.com [ishigirl.tripod.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 1H-Imidazo[4,5-b]pyridine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to purine bases. This scaffold is a key component in the development of various therapeutic agents. A critical aspect of its chemistry, which dictates its biological activity and physicochemical properties, is the existence of tautomeric forms. This technical guide provides an in-depth analysis of the thione-thiol tautomerism in this compound, synthesizing data from experimental and computational studies on this molecule and its close structural analogs. The guide covers the equilibrium between the tautomeric forms, the influence of environmental factors, and the experimental and computational methodologies used for their study.
Introduction to Tautomerism in this compound
Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental concept in organic chemistry with profound implications for drug design and development. In the case of this compound, the key tautomeric equilibrium exists between the thiol form (this compound) and the thione form (1,3-dihydro-imidazo[4,5-b]pyridine-2-thione). The position of this equilibrium can significantly impact properties such as pKa, lipophilicity, hydrogen bonding capability, and ultimately, the molecule's interaction with biological targets.
The IUPAC name for this compound is often cited as 1,3-dihydroimidazo[4,5-b]pyridine-2-thione, which suggests that the thione form is generally considered the more stable and prevalent tautomer. This is consistent with extensive studies on analogous heterocyclic systems, such as 2-mercaptobenzimidazole.
The Thione-Thiol Equilibrium
The tautomeric equilibrium of this compound involves the migration of a proton between the sulfur atom and the nitrogen atoms of the imidazole ring. This results in three potential tautomeric forms. However, the equilibrium predominantly involves the thione form and the thiol form.
Caption: Tautomeric equilibrium between the thione and thiol forms.
Factors Influencing the Equilibrium
The position of the thione-thiol equilibrium is influenced by several factors:
-
Physical State: In the solid state, the thione form is overwhelmingly favored due to its ability to form stable intermolecular hydrogen-bonded dimers and its higher crystal lattice energy.
-
Solvent Polarity: Polar solvents tend to stabilize the more polar thione tautomer. In contrast, non-polar solvents can favor the thiol form to a greater extent, although the thione form often remains predominant.
-
Temperature: Temperature can influence the tautomeric ratio, though this effect is often less pronounced than solvent effects.
-
pH: The ionization state of the molecule, dictated by the pH of the medium, will significantly affect the observed tautomeric populations.
Quantitative Analysis of Tautomer Stability
| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Solvent | Reference |
| Benzimidazole-2-thione | DFT (B3LYP/6-311++G) | 0.00 (Reference) | Gas Phase | Analogous System |
| Benzimidazole-2-thiol | DFT (B3LYP/6-311++G) | > 0 (Thiol is less stable) | Gas Phase | Analogous System |
| Benzimidazole-2-thione | PCM model | Predominant | Aqueous/Methanol | Analogous System |
| Benzimidazole-2-thiol | PCM model | Minority | Aqueous/Methanol | Analogous System |
Note: This data is for the analogous compound 2-mercaptobenzimidazole and serves as a strong indicator of the expected behavior for this compound.
Experimental Protocols for Tautomerism Study
The investigation of tautomeric equilibria relies on a combination of synthetic chemistry and various analytical techniques.
Synthesis of 1,3-dihydro-imidazo[4,5-b]pyridine-2-thione
A common synthetic route involves the reaction of 2,3-diaminopyridine with carbon disulfide.
Caption: General synthetic workflow for the target compound.
Detailed Protocol (based on analogous syntheses):
-
Reaction Setup: A solution of 2,3-diaminopyridine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: An equimolar amount of carbon disulfide is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling feature is the signal for the N-H protons of the thione tautomer, which typically appears as a broad singlet at a downfield chemical shift (e.g., ~12-13 ppm in DMSO-d₆ for analogous compounds). The absence of a distinct S-H proton signal is indicative of the predominance of the thione form.
-
¹³C NMR: The chemical shift of the C=S carbon in the thione form is a key indicator and typically resonates in the range of 160-180 ppm.
Infrared (IR) Spectroscopy:
-
The IR spectrum of the thione tautomer is characterized by a prominent N-H stretching vibration, typically in the range of 3100-3400 cm⁻¹.
-
The C=S stretching vibration is also observable, although its position can be variable (around 1200-1300 cm⁻¹).
UV-Vis Spectroscopy:
-
The electronic absorption spectra of the thione and thiol tautomers are distinct. The thione form generally exhibits a strong absorption band at a longer wavelength corresponding to a π → π* transition within the thioamide chromophore.
-
By comparing the spectrum of the target compound with that of its N-methylated (locking the thione form) and S-methylated (locking the thiol form) derivatives, the position of the tautomeric equilibrium can be qualitatively and sometimes quantitatively assessed.
Computational Chemistry in Tautomerism Analysis
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying tautomeric equilibria.
Caption: A typical computational workflow for studying tautomerism.
Methodology Overview:
-
Structure Generation: The 3D structures of all possible tautomers are generated.
-
Geometry Optimization and Frequency Calculation: The geometry of each tautomer is optimized to find its lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The electronic energies of the optimized tautomers are calculated at a high level of theory. Thermodynamic properties (enthalpy and Gibbs free energy) are then determined.
-
Solvent Effects: To model the system in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are often employed.
-
Spectra Simulation: NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be calculated and compared with experimental data to validate the computational model and aid in the interpretation of experimental results.
Conclusion and Implications for Drug Development
The tautomeric landscape of this compound is dominated by the thione form. This has critical implications for drug development professionals, as the predominant tautomer will dictate the molecule's interactions in a biological system. Understanding the factors that govern this equilibrium is essential for:
-
Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activity and designing more potent analogs.
-
Pharmacokinetic Profiling (ADME): Predicting properties such as solubility, membrane permeability, and metabolic stability.
-
Crystal Engineering and Formulation: Controlling the solid-state form of an active pharmaceutical ingredient (API).
A thorough characterization of the tautomeric behavior, using the experimental and computational methods outlined in this guide, is a prerequisite for the successful development of drug candidates based on the this compound scaffold.
Spectroscopic Profile of 1H-Imidazo[4,5-b]pyridine-2-thiol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazo[4,5-b]pyridine-2-thiol, a heterocyclic compound with a molecular formula of C₆H₅N₃S and a molecular weight of 151.19 g/mol , is a molecule of significant interest in medicinal chemistry due to its structural similarity to purine bases. This guide provides a comprehensive overview of its spectroscopic characteristics, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, tabulated spectral data, and logical workflow visualizations are presented to facilitate its identification, characterization, and application in research and development.
Thione-Thiol Tautomerism
This compound exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered the more stable tautomer in the solid state and in various solutions. This equilibrium is a critical aspect of its chemical behavior and is reflected in its spectroscopic data.
Caption: Thiol-Thione Tautomerism of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Where specific data for the target molecule is not publicly available, representative data from structurally analogous compounds, such as 2-mercaptobenzimidazole, are provided for reference.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the pyridine ring and the exchangeable protons on the nitrogen and sulfur atoms. The chemical shifts are influenced by the electronic environment and the tautomeric form present.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.50 - 7.80 | dd | J₅,₆ ≈ 8.0, J₅,₇ ≈ 1.5 |
| H-6 | 7.00 - 7.30 | dd | J₆,₅ ≈ 8.0, J₆,₇ ≈ 4.5 |
| H-7 | 8.00 - 8.30 | dd | J₇,₆ ≈ 4.5, J₇,₅ ≈ 1.5 |
| N-H (Imidazole) | 12.0 - 13.0 | br s | - |
| S-H (Thiol) / N-H (Thione) | Broad, exchangeable | br s | - |
Note: Data is predicted based on values for similar imidazo[4,5-b]pyridine derivatives.[1][2] Chemical shifts can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the C2 carbon is particularly indicative of the thione-thiol equilibrium.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C=S) | 165.0 - 175.0 |
| C-3a | 140.0 - 145.0 |
| C-5 | 115.0 - 120.0 |
| C-6 | 120.0 - 125.0 |
| C-7 | 145.0 - 150.0 |
| C-7a | 130.0 - 135.0 |
Note: Data is predicted based on values for analogous imidazo[4,5-b]pyridine and benzimidazole structures.[1][3][4] The C2 signal in the thione form appears significantly downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups. The spectrum is characterized by N-H and C=S stretching vibrations, confirming the predominant thione tautomer.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | Aromatic C-H stretch | Imidazopyridine Ring |
| ~3050 | N-H stretch | Imidazole N-H |
| 1620 - 1580 | C=N and C=C stretch | Imidazopyridine Ring |
| 1250 - 1050 | C=S stretch | Thione |
| 850 - 750 | C-H out-of-plane bend | Aromatic Ring |
Note: Data is based on typical values for 2-mercaptobenzimidazole and related heterocyclic thiols.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common method for this type of analysis.
| m/z | Relative Intensity | Proposed Fragment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 124 | Moderate | [M - HCN]⁺ |
| 93 | Moderate | [C₅H₃N₂]⁺ |
Source: PubChem CID 729246. The fragmentation pattern helps to confirm the structure of the fused ring system.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.
| Solvent | λ_max (nm) | Transition |
| Ethanol | ~280 - 320 | π → π* and n → π* |
Note: The exact absorption maxima can be influenced by the solvent polarity and the pH of the solution due to the tautomeric equilibrium and potential protonation/deprotonation.[7]
Experimental Protocols & Workflow
The spectroscopic data presented in this guide are typically acquired through a standardized workflow following the synthesis and purification of the compound.
Caption: General experimental workflow for the spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.[5]
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS): The compound, dissolved in a volatile organic solvent, is injected into a gas chromatograph (GC) for separation. The separated components then enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method used to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette with a defined path length (typically 1 cm).
-
Instrumentation: The cuvette is placed in a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: A baseline spectrum of the solvent-filled cuvette is recorded. The absorption spectrum of the sample is then measured over a specific wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λ_max) is then determined.[2]
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. 2-Mercaptobenzimidazole(583-39-1) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1H-Imidazo[4,5-b]pyridine-2-thiol Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogues of 1H-Imidazo[4,5-b]pyridine-2-thiol. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and kinase inhibitory activities. This document details experimental protocols, summarizes key quantitative data, and visualizes complex biological pathways to facilitate further research and development in this promising area.
Core Synthesis Strategies
The synthesis of this compound and its analogues typically involves the cyclization of substituted 2,3-diaminopyridines. A common and efficient method is the reaction of a diaminopyridine derivative with carbon disulfide in a basic medium, such as potassium hydroxide in ethanol, to yield the 2-thiol core. Further diversification can be achieved through various reactions at the thiol group, the nitrogen atoms of the imidazole ring, and the pyridine ring.
A general synthetic scheme is outlined below:
Caption: General synthetic route for this compound and its analogues.
Biological Activities and Therapeutic Potential
Structural analogues of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
A significant area of investigation for these compounds is their potential as anticancer agents. Many derivatives have shown potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these analogues is the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| CCT137690 | SW620 (Colon) | 0.015 (Aurora A) | [1][2] |
| Compound 10 | SW620 (Colon) | 0.4 | [3] |
| Compound 14 | SW620 (Colon) | 0.7 | [3] |
| Compound 31 | HCT116 (Colon) | 0.042 (Aurora A) | [4] |
| Compound 27e | HCT116 (Colon) | 0.300 | [1] |
| Compound 27e | MOLM-13 (AML) | 0.104 | [1] |
| Compound 27e | MV4-11 (AML) | 0.291 | [1] |
| Compound 28c | HCT116 (Colon) | 2.30 | [5] |
| Compound 40f | HCT116 (Colon) | Not specified | [5] |
| CDK9 Inhibitor | MCF-7 (Breast) | 0.63-1.32 | [6] |
Antimicrobial Activity
Several 1H-Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 14 | E. coli | 32 | [3] |
| Compound 2g | Various bacteria/fungi | 4-8 | [3] |
| Compound 2h | Various bacteria/fungi | 4-8 | [3] |
| Compound 4a | Various bacteria/fungi | 4-8 | [3] |
| Compound 4b | Various bacteria/fungi | 4-8 | [3] |
Key Signaling Pathways Targeted
The anticancer effects of many 1H-Imidazo[4,5-b]pyridine analogues are attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell signaling. Two of the most prominent kinase families targeted by these compounds are the Aurora kinases and Src family kinases.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of the Aurora kinase signaling pathway by 1H-Imidazo[4,5-b]pyridine analogues.
Src Family Kinase Inhibition
Src family kinases are non-receptor tyrosine kinases that play a critical role in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a hallmark of many cancers. Certain imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Src kinases, thereby blocking these oncogenic signaling cascades.
Caption: Inhibition of the Src family kinase signaling pathway by 1H-Imidazo[4,5-b]pyridine analogues.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, this section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound analogues.
General Synthesis of this compound
Materials:
-
2,3-Diaminopyridine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2,3-diaminopyridine in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Slowly add carbon disulfide to the reaction mixture at room temperature.
-
Reflux the mixture for the specified time (typically 4-8 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for the broth microdilution MIC assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This is a general protocol for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Aurora A, Src)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (Imidazo[4,5-b]pyridine analogues)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the diluted compounds. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant kinase to each well (except negative controls).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structural analogues of this core have demonstrated significant potential as anticancer and antimicrobial agents, primarily through the inhibition of key cellular kinases. This technical guide provides a foundational resource for researchers in the field, offering detailed synthetic and biological testing protocols, a summary of key activity data, and visual representations of the underlying mechanisms of action. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies of these promising compounds is warranted to translate their therapeutic potential into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione (CAS 29448-81-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (CAS 29448-81-5). This heterocyclic compound serves as a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of therapeutic activities.
Core Chemical Properties
1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a stable organic compound with the following key properties:
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dihydroimidazo[4,5-b]pyridine-2-thione | [1] |
| CAS Number | 29448-81-5 | [1] |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| Melting Point | >300 °C | [2] |
| Boiling Point | 281.9±23.0 °C (Predicted) | [2] |
| Solubility | Soluble in alcohol and dimethylformamide; slightly soluble in methanol; almost insoluble in water. | [2] |
| Appearance | White crystalline solid with a weak thiol taste. | [2] |
Synthesis and Derivatization
The synthesis of the 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione core is a critical first step for the development of novel therapeutic agents. A common synthetic route is outlined below:
Caption: General synthesis of the core scaffold and its derivatization.
Experimental Protocol: General Synthesis
While specific protocols may vary, a general method for the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione involves the reaction of 2,3-diaminopyridine with a thiocarbonyl source, such as carbon disulfide or thiourea, in a suitable solvent.[2]
Materials:
-
2,3-Diaminopyridine
-
Carbon disulfide or Thiourea
-
Ethanol or other suitable solvent
-
Base (e.g., potassium hydroxide), if necessary
Procedure:
-
Dissolve 2,3-diaminopyridine in the chosen solvent in a reaction vessel.
-
Add the thiocarbonyl source (carbon disulfide or thiourea) to the solution.
-
If required, add a base to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, which often precipitates out of the solution, can be collected by filtration.
-
Wash the collected solid with a suitable solvent to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Biological Significance and Therapeutic Potential
Derivatives of the 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione scaffold have demonstrated a remarkable diversity of biological activities, making this core structure highly attractive for drug discovery programs. The key therapeutic areas and molecular targets are summarized below.
Caption: Overview of biological targets for derivatives of the core scaffold.
Key Therapeutic Applications:
-
Anticancer: Derivatives have been synthesized and evaluated as potent anti-proliferative agents. For instance, certain N-phenyl-imidazo[4,5-b]pyridin-2-amines have shown significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), leading to the induction of apoptosis in cancer cell lines.
-
Anti-inflammatory: The scaffold has been utilized to develop inhibitors of key inflammatory kinases such as I-kappa B Kinase 2 (IKK2). These compounds have shown efficacy in preclinical models of rheumatoid arthritis.[3]
-
Neurological Disorders: 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate subtype-2 (mGlu2) receptor.[4] These modulators have demonstrated efficacy in preclinical models of psychosis.[4]
-
Antimicrobial and Antiviral: Various derivatives have been synthesized and tested for their activity against a range of bacterial and viral pathogens.
Suppliers
A number of chemical suppliers offer 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione for research and development purposes.
| Supplier | Location |
| Amadis Chemical Co., Ltd. | China (Mainland) |
| Dayang Chem (Hangzhou) Co.,Ltd. | China (Mainland) |
| Hangzhou Sartort Biopharma Co., Ltd. | China (Mainland) |
| Kono Chem Co.,Ltd. | China (Mainland) |
| Nanjing Chemlin Chemical Co., Ltd. | China (Mainland) |
| ORCHID CHEMICAL SUPPLIES LTD. | China (Mainland) |
| SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. | China |
| BLD Pharmatech Co., Limited | USA |
| Changzhou Wanyao Biotechnology Co., Ltd. | China |
| Pfaltz & Bauer | USA |
| Santa Cruz Biotechnology | USA |
| Sigma-Aldrich | USA |
Conclusion
The 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione scaffold is a versatile and valuable building block in the field of medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance for the development of novel therapeutics targeting a wide range of diseases, from cancer and inflammation to neurological disorders. Further exploration of this chemical space is likely to yield new and improved drug candidates.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 1H-Imidazo[4,5-b]pyridine-2-thiol
1H-Imidazo[4,5-b]pyridine-2-thiol, a heterocyclic compound with notable applications in medicinal chemistry, is characterized by a specific molecular formula and weight that are fundamental to its chemical identity and reactivity.
| Property | Value |
| Molecular Formula | C6H5N3S[1][2][3][4] |
| Molecular Weight | 151.19 g/mol [1][3][4] |
The molecular formula, C6H5N3S, indicates that each molecule of this compound is composed of six carbon atoms, five hydrogen atoms, three nitrogen atoms, and one sulfur atom.[2][3] The molecular weight is determined by the sum of the atomic weights of all atoms in the molecule.
The standard atomic weights used for this calculation are approximately:
This compound is of interest to researchers for its diverse biological activities, which are linked to its unique fused imidazole and pyridine ring structure with a thiol group.[2] The thiol group, in particular, enhances its reactivity and potential for creating various derivatives for drug development.[2]
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound [smolecule.com]
- 3. This compound | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. byjus.com [byjus.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. echemi.com [echemi.com]
- 17. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. quora.com [quora.com]
Methodological & Application
Synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol from 2,3-diaminopyridine: An Application Note and Detailed Protocol
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol, a valuable heterocyclic scaffold in medicinal chemistry. This application note details the chemical background, a step-by-step experimental protocol, and expected analytical data for this synthetic route.
Introduction
1H-Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds that are structurally analogous to purines. This structural similarity has led to their extensive investigation in drug discovery, revealing a broad spectrum of biological activities. The introduction of a thiol group at the 2-position of the imidazo[4,5-b]pyridine core provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents. This protocol outlines a straightforward and efficient one-pot synthesis of this target compound from the readily available starting material, 2,3-diaminopyridine.
Reaction Scheme
The synthesis proceeds via a condensation reaction between 2,3-diaminopyridine and carbon disulfide. The reaction involves the nucleophilic attack of the amino groups of the pyridine derivative on the electrophilic carbon of carbon disulfide, followed by an intramolecular cyclization and elimination of hydrogen sulfide to yield the desired fused heterocyclic thiol.
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar synthesis of an isomeric compound.[1]
Materials:
-
2,3-Diaminopyridine (C₅H₇N₃, MW: 109.13 g/mol )
-
Carbon Disulfide (CS₂, MW: 76.14 g/mol )
-
Ethanol (EtOH), absolute
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,3-diaminopyridine (e.g., 0.1 mol, 10.91 g).
-
Add absolute ethanol (e.g., 350 mL) to dissolve the 2,3-diaminopyridine.
-
To this solution, add carbon disulfide (e.g., 0.36 mol, 27.4 g, 21.7 mL).
-
The reaction mixture is then heated to reflux with constant stirring for 5 hours.
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The product is then dried under vacuum to afford this compound as a solid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₅N₃S | [2] |
| Molecular Weight | 151.19 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | >300 °C | [3] |
| ¹H NMR | Spectral data available | [2] |
| ¹³C NMR | Spectral data available | [2] |
| IR Spectroscopy | Spectral data available | [2] |
Visualizations
Figure 2. A general workflow for the synthesis and purification of the target compound.
Concluding Remarks
The described protocol provides a reliable and straightforward method for the synthesis of this compound. This key intermediate can be utilized in a variety of subsequent chemical transformations to generate a library of novel compounds for screening in drug discovery programs. The high melting point of the product suggests it is a stable, crystalline solid, which simplifies its handling and purification. For detailed structural confirmation, standard analytical techniques such as NMR and IR spectroscopy should be employed.
References
- 1. 29448-81-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Imidazo[4,5-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridines, structural analogs of purines, are a significant class of heterocyclic compounds in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make them attractive scaffolds for drug discovery and development.[1][2] One-pot synthesis methodologies offer an efficient, resource- and time-saving approach to generate libraries of these valuable compounds. This document provides detailed application notes and experimental protocols for three robust one-pot synthetic strategies for preparing substituted imidazo[4,5-b]pyridines.
Synthetic Strategies Overview
Three primary one-pot methodologies for the synthesis of substituted imidazo[4,5-b]pyridines are highlighted:
-
Tandem Reaction from 2-Chloro-3-nitropyridine: A versatile method involving a sequential nucleophilic aromatic substitution (SNAr), nitro group reduction, and condensation with an aldehyde.
-
Reductive Cyclization of 2-Nitro-3-aminopyridine: A direct approach where a nitro-substituted aminopyridine reacts with an aldehyde or ketone in the presence of a reducing agent.
-
Oxidative Cyclocondensation of 2,3-Diaminopyridine: A straightforward condensation of a diaminopyridine with an aldehyde, often using an oxidant or catalyst.
Experimental Protocols
Protocol 1: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This protocol facilitates the synthesis of N-substituted 2-aryl/heteroaryl-imidazo[4,5-b]pyridines in a one-pot sequence.
Workflow Diagram:
Caption: Workflow for the one-pot tandem synthesis of imidazo[4,5-b]pyridines.
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of water and isopropanol (H₂O-IPA, 5 mL), add a primary amine (1.0 equiv).
-
Stir the mixture for 5 minutes at room temperature, then heat to 80°C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
To the same reaction mixture, add zinc dust (1.0 equiv) and concentrated hydrochloric acid (0.5 equiv). Heat the mixture at 80°C for 45 minutes.
-
After the formation of the diamine derivative, add an aldehyde (1.0 equiv) to the reaction mixture and continue heating at 80°C for 2-3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted imidazo[4,5-b]pyridine.
Protocol 2: Reductive Cyclization of 2-Nitro-3-aminopyridine
This method allows for the direct synthesis of 2-substituted imidazo[4,5-b]pyridines from commercially available starting materials.
Workflow Diagram:
Caption: Workflow for the one-pot reductive cyclization synthesis.
Procedure:
-
Prepare a mixture of 2-nitro-3-aminopyridine (1.0 mmol) and a desired aldehyde (1.0 mmol) in dimethylformamide (DMF, 4 mL).[3]
-
To this mixture, add 1 M aqueous sodium dithionite (Na₂S₂O₄, 3.0 mmol, 3 mL).[3]
-
Heat the reaction mixture at 60°C for 24 hours.[3]
-
After the reaction is complete, filter the mixture to remove any unreacted Na₂S₂O₄.[3]
-
Cool the filtrate to room temperature and remove the excess solvent by high vacuum distillation.[3]
-
Wash the resulting concentrated residue with water (2 x 15 mL) and dry it under reduced pressure to yield the desired product.[3]
-
For further purification, recrystallize the product from ethanol.[3]
Note: Alternatively, SnCl₂·2H₂O can be used as a reducing agent in the presence of formic acid for the synthesis of 1H-imidazo[4,5-b]pyridines from ketones and 2-nitro-3-aminopyridine.[2]
Protocol 3: Oxidative Cyclocondensation of 2,3-Diaminopyridine
This protocol offers an environmentally friendly approach to 2-substituted-1H-imidazo[4,5-b]pyridines using water as a solvent and air as the oxidant.
Workflow Diagram:
Caption: Workflow for the one-pot oxidative cyclocondensation synthesis.
Procedure:
-
In a round-bottom flask, suspend 2,3-diaminopyridine (1.0 equiv) and a substituted aryl aldehyde (1.0 equiv) in water.
-
Heat the reaction mixture to reflux and maintain it for the required time (typically a few hours), allowing for air oxidation. The reaction can be monitored by TLC.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and dry it to obtain the pure 2-substituted-1H-imidazo[4,5-b]pyridine. Yields for this method are reported to be in the range of 83-87%.[2]
Data Presentation: Biological Activities
Substituted imidazo[4,5-b]pyridines exhibit a wide range of biological activities. The following tables summarize some of the reported anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Substituted Imidazo[4,5-b]pyridines (IC₅₀ values in µM)
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| 8 | 2-(4-cyanophenyl), bromo-substituted | HCT116 | 1.8 | [1] |
| 8 | 2-(4-cyanophenyl), bromo-substituted | HeLa | 3.2 | [1] |
| 8 | 2-(4-cyanophenyl), bromo-substituted | SW620 | 2.5 | [1] |
| 10 | Unsubstituted amidino group | Colon Carcinoma | 0.4 | [1] |
| 14 | 2-imidazolinyl amidino group | Colon Carcinoma | 0.7 | [1] |
| Compound 8 (Fig. 4) | N-hydroxy-carboximidamide at phenyl ring | MCF-7 | 0.082 | [2] |
| Tetracyclic Derivative 6a | Amino substituted | Various Cancer Cells | 0.2-0.9 | [4] |
| Tetracyclic Derivative 8 | Amino substituted | Various Cancer Cells | 0.2-0.9 | [4] |
| Tetracyclic Derivative 10 | Amino substituted | Various Cancer Cells | 0.2-0.9 | [4] |
| CDK9 Inhibitors | Various substitutions | - | 0.63-1.32 | [5] |
Table 2: Antimicrobial Activity of Substituted Imidazo[4,5-b]pyridines (MIC values in µg/mL)
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 14 | Bromo-substituted, 2-imidazolinyl amidino | E. coli | 32 (µM) | [1] |
| 2g | N-substituted | Various Bacteria & Fungi | 4-8 | [6] |
| 2h | N-substituted | Various Bacteria & Fungi | 4-8 | [6] |
| 4a | N-substituted | Various Bacteria & Fungi | 4-8 | [6] |
| 4b | N-substituted | Various Bacteria & Fungi | 4-8 | [6] |
| 1a | 1-(3H-imidazo[4,5-b]pyridin-2-yl)-butane-1,2,3,4-tetraol | M. tuberculosis | <6.25 | [3] |
| 1b | 4-(3H-imidazo[4,5-b]pyridin-2-yl)-benzene-1,2,3-triol | M. tuberculosis | <6.25 | [3] |
| 1c | 2-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine | M. tuberculosis | <6.25 | [3] |
Conclusion
The one-pot synthetic protocols described provide efficient and versatile methods for the preparation of a wide range of substituted imidazo[4,5-b]pyridines. These compounds serve as a valuable platform for the development of new therapeutic agents, as evidenced by their significant anticancer and antimicrobial activities. The choice of synthetic route can be tailored based on the availability of starting materials and the desired substitution pattern on the final molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds, recognized for their structural similarity to purines. This structural feature allows them to interact with various biological targets, leading to a wide spectrum of pharmacological activities.[1] Notably, these compounds have emerged as promising scaffolds in drug discovery, with applications as kinase inhibitors, anticancer agents, and anti-inflammatory agents. The imidazo[4,5-b]pyridine core is a key pharmacophore in the development of targeted therapies, particularly in oncology.
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic compounds. This technology offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles. By utilizing microwave irradiation, reactions can be performed under controlled temperature and pressure, often in environmentally benign solvents like water, aligning with the principles of green chemistry. This document provides detailed protocols and application notes for the microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives.
Data Presentation: Comparison of Microwave-Assisted Synthesis Protocols
The following table summarizes various microwave-assisted methods for the synthesis of imidazo[4,5-b]pyridine and its related isomers, providing a comparative overview of reactants, conditions, and outcomes.
| Protocol Title | Starting Materials | Catalyst/Reagent | Solvent | Microwave Conditions | Reaction Time | Yield (%) | Reference |
| Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines | 2,3-Diaminopyridine, Substituted aryl aldehydes | None (air oxidation) | Water | Not specified | 10-15 min | 83-87 | [1] |
| Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | 5-Bromo-2,3-diaminopyridine, Substituted aldehydes | None | Ethanol | 180 W | 3-5 min | 85-96 | |
| One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines | Arylglyoxals, Cyclic 1,3-dicarbonyls, 2-Aminopyridines | Iodine (I₂) | Ethanol | 120 °C | 15-20 min | 75-92 | [2] |
| Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives | 2-Aminonicotinic acid derivative, Chloroacetaldehyde | None | Water | 60 °C | 30 min | 92-95 | [3] |
| Nanocatalyst-Mediated Synthesis of Benzo[2][4]imidazo[1,2-a]pyrimidines | 2-Aminobenzimidazole, Arylaldehyde, Phenylacetylene | NiFe₂O₄@MCM-41@IL/Pt | Water | 60 °C, 100 W | Not specified | High | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines in Water
This protocol describes a green and efficient one-step synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and various aryl aldehydes using water as the solvent and relying on air as the oxidant.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Deionized water
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, add 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol).
-
Add deionized water (5 mL) to the vial.
-
Add a magnetic stirrer bar and seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 10-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The solid product precipitates out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure 2-aryl-1H-imidazo[4,5-b]pyridine derivative.
Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines
This protocol details the rapid synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, which have shown potential as anticancer and antimicrobial agents.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Substituted aldehyde (e.g., 2-chlorobenzaldehyde, 4-fluorobenzaldehyde)
-
Ethanol
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine 5-bromo-2,3-diaminopyridine (1 mmol) and the substituted aldehyde (1 mmol).
-
Add ethanol (5 mL) to the vial.
-
Add a magnetic stirrer bar and seal the vial securely.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture at 180 W for 3-5 minutes. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives.
Biological Signaling Pathway: Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[6] CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells. The diagram below illustrates the simplified signaling pathway of CDK9 and the inhibitory action of imidazo[4,5-b]pyridine derivatives.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often environmentally friendly route to a diverse range of imidazo[4,5-b]pyridine derivatives. These compounds are of significant interest to the pharmaceutical industry due to their potential as targeted therapeutic agents, particularly as kinase inhibitors in oncology. The protocols and data presented herein offer a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of microwave-assisted techniques, including the use of novel catalysts and solvent systems, will undoubtedly continue to accelerate the discovery and development of new imidazo[4,5-b]pyridine-based drugs.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. connectjournals.com [connectjournals.com]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions in Imidazo[4,5-b]pyridine Functionalization
Application Notes
The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore in modern drug discovery, bearing a structural resemblance to endogenous purines.[1][2] This structural similarity allows molecules based on this scaffold to interact with a wide range of biological targets, leading to their investigation as anticancer, inotropic, antimitotic, and selective antihistamine agents.[3] The functionalization of the imidazo[4,5-b]pyridine core is therefore of significant interest to medicinal chemists, and the Suzuki cross-coupling reaction has emerged as a powerful and versatile tool for this purpose.[1]
The Suzuki cross-coupling reaction facilitates the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base.[1] One of the primary advantages of this reaction is the commercial availability of a wide variety of boronic acids, which are generally less toxic and more environmentally friendly than other organometallic reagents.[1] The reaction conditions are also relatively mild, making it compatible with a broad range of functional groups.[4]
In the context of imidazo[4,5-b]pyridine chemistry, the Suzuki coupling is frequently employed for the synthesis of 2-substituted, 6-substituted, and 2,6-disubstituted derivatives.[1] These reactions have been successfully performed using various palladium(0) complexes as catalysts and have proven effective in generating libraries of compounds for biological screening.[1] For instance, substituted 2-phenylimidazo[4,5-b]pyridines synthesized via Suzuki coupling have been identified as promising lead compounds for the treatment of human African trypanosomiasis.[1] Furthermore, microwave-enhanced Suzuki coupling has been shown to enable the rapid derivatization of the imidazo[4,5-b]pyridine core, accelerating the drug discovery process.[5] The choice of catalyst, base, solvent, and reaction conditions can be optimized to achieve high yields and desired regioselectivity.[1][6]
Data Presentation: Summary of Suzuki Cross-Coupling Reactions
The following table summarizes various reported conditions for the Suzuki cross-coupling functionalization of the imidazo[4,5-b]pyridine core.
| Starting Material | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (2:1) | 120 | 2 | 35 | [7] |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane:Water (4:1) | 120 | 2 | 55 | [7] |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane:Water (4:1) | 120 | 2 | 63 | [7] |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (2:1) | 120 | 2 | 45 | [7] |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-nitrophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (2:1) | 120 | 2 | 51 | [7] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Cross-Coupling
This protocol is a generalized procedure based on the successful synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[7]
Materials:
-
Substituted halo-imidazo[4,5-b]pyridine (1.0 eq)
-
Appropriate boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.08 eq)
-
Base (e.g., K₂CO₃, 2.5 eq)
-
Solvent (e.g., Toluene:Ethanol 2:1 or Dioxane:Water 4:1)
-
Microwave reactor tube
-
Ethyl acetate
-
Water
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor tube, add the halo-imidazo[4,5-b]pyridine, the boronic acid, the palladium catalyst, and the base.
-
Add the desired solvent system to the tube.
-
Seal the tube and place it inside the microwave vessel.
-
Heat the reaction mixture for 2 hours at 120 °C in the microwave reactor.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane:methanol).
Visualizations
Catalytic Cycle of the Suzuki Cross-Coupling Reaction
Caption: General catalytic cycle for the Suzuki cross-coupling reaction.
Experimental Workflow for Suzuki Cross-Coupling
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
Application Notes and Protocols for the Synthesis of 7-Aryl-1H-imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines makes it a privileged scaffold for designing novel therapeutic agents.
Introduction
Imidazo[4,5-b]pyridines are bicyclic heteroaromatic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The fusion of an imidazole ring to a pyridine ring creates a scaffold that is isosteric with purines, allowing derivatives to interact with a wide range of biological targets. The 7-aryl substituted analogues, in particular, are a focal point of research for the development of new therapeutics.
While recent advancements have explored photocatalytic methods for the synthesis of these compounds, offering mild reaction conditions and good yields, detailed experimental protocols for these cutting-edge techniques are not always readily accessible in the public domain. This document provides a detailed protocol for a well-established and robust non-photocatalytic method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines, which can be adapted for the synthesis of 7-aryl derivatives. This method involves the condensation of 2,3-diaminopyridine with various aryl aldehydes.
Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines via Condensation
A prevalent and reliable method for the synthesis of the 1H-imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with a suitable carbonyl compound, typically an aldehyde. This reaction proceeds via an initial Schiff base formation followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazopyridine ring system.
General Reaction Scheme
Caption: General workflow for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines. The reaction conditions can be optimized for specific substrates.
Materials and Reagents
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq.) in glacial acetic acid.
-
Addition of Aldehyde: To the stirred solution, add the desired aryl aldehyde (1.0-1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
-
Extraction (if no precipitate forms):
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-aryl-1H-imidazo[4,5-b]pyridines using the described protocol.
| Entry | Aryl Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridine | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine | 75 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1H-imidazo[4,5-b]pyridine | 80 |
Proposed Reaction Mechanism
The formation of the 2-aryl-1H-imidazo[4,5-b]pyridine proceeds through a well-accepted mechanistic pathway.
Caption: Proposed reaction mechanism for the condensation synthesis.
-
Schiff Base Formation: The more nucleophilic amino group of 2,3-diaminopyridine attacks the carbonyl carbon of the aryl aldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Intramolecular Cyclization: The remaining amino group then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form a five-membered dihydro-imidazopyridine ring.
-
Oxidation: The dihydro-imidazopyridine intermediate is then oxidized to the aromatic 2-aryl-1H-imidazo[4,5-b]pyridine. In many cases, atmospheric oxygen can serve as the oxidant, especially at elevated temperatures.
Conclusion
The protocol described herein provides a reliable and straightforward method for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines. This method is amenable to a wide range of substituted aryl aldehydes, allowing for the generation of a diverse library of compounds for further investigation in drug discovery and development programs. While photocatalytic methods represent a promising future direction for the synthesis of these and related heterocyclic systems, the classical condensation approach remains a valuable and accessible tool for researchers in the field.
Application Notes and Protocols for N-alkylation of 1H-Imidazo[4,5-b]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] N-alkylation of this scaffold is a critical step in the synthesis of diverse compound libraries for drug discovery, as the position and nature of the alkyl substituent can significantly modulate pharmacological activity. A key challenge in the alkylation of 1H-imidazo[4,5-b]pyridine and its derivatives is the control of regioselectivity, given the presence of multiple nucleophilic nitrogen atoms.[4]
This document provides a detailed protocol for the N-alkylation of 1H-imidazo[4,5-b]pyridine-2-thiol. It addresses the common challenge of competing S-alkylation and provides methods for reaction setup, monitoring, work-up, and characterization of the resulting products.
Reaction Mechanism and Regioselectivity
The alkylation of this compound can proceed through two competing pathways: N-alkylation at one of the nitrogen atoms of the imidazole or pyridine ring, and S-alkylation at the thiol group. The outcome of the reaction is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. Generally, S-alkylation is favored due to the higher nucleophilicity of the sulfur atom.[5] However, careful selection of reaction conditions can promote N-alkylation.
The imidazo[4,5-b]pyridine ring system can exist in different tautomeric forms.[1][6] Alkylation can potentially occur at the N1, N3, or N4 positions, leading to a mixture of regioisomers.[7] The major product is often the result of alkylation at the pyridine nitrogen (N4).[1][6]
Experimental Protocol: General Procedure for N-alkylation
This protocol describes a general method for the N-alkylation of this compound. Optimization of the reaction conditions may be necessary for specific substrates and alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in the chosen solvent (e.g., DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.2 eq) to the solution. Stir the suspension at room temperature for 30-60 minutes.[6]
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.[6]
-
Work-up: Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired N-alkylated product from any S-alkylated byproducts and unreacted starting material.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions for the alkylation of imidazo[4,5-b]pyridines and related heterocyclic thiols, providing a reference for optimization.
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Product(s) | Yield (%) | Reference |
| 1 | 6-Bromo-2-(4-fluorophenoxy)phenyl-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp. | Overnight | N4-alkylated | - | [6] |
| 2 | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | - | Mixture of N3 and N4 regioisomers | - | [7] |
| 3 | 2-Mercaptoimidazole | Bromoacetophenones | NaHCO₃ | Methanol | Reflux | - | S-alkylated | - | [8] |
| 4 | Thiophenol | Alkyl halides | K₂CO₃ | Water | Room Temp. | 30-240 min | S-alkylated | >95 | [9] |
| 5 | Imidazole | Alkyl halides | KF/Al₂O₃ | - | - | - | N-alkylated | Good to Exc. | [5] |
Visualization of Experimental Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the competing alkylation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety [epubl.ktu.edu]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note: 1H NMR Characterization of Imidazo[4,5-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[4,5-b]pyridine, a heterocyclic aromatic compound, consists of an imidazole ring fused to a pyridine ring. This core structure is isomeric with purine, a fundamental component of nucleic acids, making imidazo[4,5-b]pyridine derivatives a significant class of compounds in medicinal chemistry.[1][2] These derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] They are frequently investigated as kinase inhibitors and for their potential in treating various diseases.[6][7]
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and characterization of these molecules. It provides detailed information about the molecular structure, including the number and type of protons, their connectivity, and the electronic environment of the atoms. This application note provides a guide to the ¹H NMR characterization of imidazo[4,5-b]pyridine derivatives, including typical spectral features and experimental protocols.
General ¹H NMR Spectral Features
The ¹H NMR spectrum of an imidazo[4,5-b]pyridine derivative is characterized by signals corresponding to the protons on the bicyclic core and any substituents. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms and the nature of the substituents.
-
Pyridine Ring Protons (H5, H6, H7): These protons typically resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. Their exact chemical shifts and coupling patterns depend on the substitution pattern on the pyridine ring.
-
Imidazole Ring Proton (H2): The chemical shift of the proton at the C2 position can vary significantly depending on the substituent at the N1 or N3 position.
-
N-H Proton: The proton on the imidazole nitrogen (N1-H or N3-H) is often observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), especially in polar aprotic solvents like DMSO-d₆.[8] Its presence confirms the tautomeric form of the molecule.
-
Substituent Protons: Protons on alkyl, aryl, or other functional groups will appear in their characteristic regions of the spectrum.
Data Presentation: ¹H NMR of Representative Derivatives
The following table summarizes typical ¹H NMR data for selected imidazo[4,5-b]pyridine derivatives, providing a comparative overview of chemical shifts and coupling constants.
| Compound/Structure | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
6-Bromo-2-(4-nitrophenyl)-3-allyl-3H-imidazo[4,5-b]pyridine ![]() | CDCl₃ | H5, H7 (Pyridine) | 8.39, 8.12 | d, d | 2.1 | [9] |
| H (Aromatic, nitro-phenyl) | 7.80, 6.80 | d, d | 9.0 | [9] | ||
| CH= (Allyl) | 6.14-6.22 | m | - | [9] | ||
| =CH₂ (Allyl) | 5.31, 5.04 | dd, dd | - | [9] | ||
| CH₂ (Allyl) | 4.95-4.99 | m | - | [9] | ||
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile ![]() | DMSO-d₆ | H5 (Pyridine) | 8.34 | dd | J₁=4.71, J₂=1.11 | [10] |
| H7 (Pyridine) | 8.05 | dd | J₁=7.92, J₂=1.20 | [10] | ||
| H6 (Pyridine) | 7.28 | dd | J₁=7.95, J₂=4.74 | [10] | ||
| CH₂ | 4.58 | s | - | [10] | ||
| CH₃ | 3.75 | s | - | [10] | ||
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine ![]() | DMSO-d₆ | H5, H7 (Pyridine) + H (Aromatic, phenyl) | 8.42-7.57 | m | - | [8] |
| NH (Imidazole) | 13.76 | s | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline protocols for the synthesis and NMR analysis of imidazo[4,5-b]pyridine derivatives.
This protocol describes a general method for the N-alkylation of an imidazo[4,5-b]pyridine core using phase transfer catalysis, a common method for generating derivatives.[8][9]
Materials:
-
Imidazo[4,5-b]pyridine starting material (1.0 eq)
-
Alkyl halide (e.g., allyl bromide, propargyl bromide) (1.6 eq)
-
Potassium carbonate (K₂CO₃) (2.2 eq)
-
Tetra-n-butylammonium bromide (TBAB) (0.15 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the imidazo[4,5-b]pyridine (1.25 mmol) in DMF (40 mL), add potassium carbonate (2.75 mmol) and tetra-n-butylammonium bromide (0.187 mmol).
-
Add the alkyl halide (2 mmol) portion-wise to the stirred mixture.
-
Continue stirring at room temperature for approximately 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
After completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the resulting residue by column chromatography on silica gel to isolate the N-alkylated products.[9]
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazo[4,5-b]pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[8][9] Higher frequencies generally provide better signal dispersion and resolution.
-
Acquire the spectrum at a constant temperature, typically 25 °C (298 K).
-
Set appropriate acquisition parameters, including the number of scans (typically 16-64 for sufficient signal-to-noise ratio), relaxation delay, and spectral width.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
Biological Relevance and Signaling Pathways
Imidazo[4,5-b]pyridine derivatives are often designed as inhibitors of specific cellular signaling pathways implicated in diseases like cancer.[6][7] For instance, they have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 can reduce the levels of anti-apoptotic proteins like Mcl-1, leading to the activation of caspases (e.g., Caspase-3/7) and ultimately inducing apoptosis (programmed cell death) in cancer cells.[6]
Conclusion
¹H NMR spectroscopy is a powerful and essential technique for the unambiguous structural characterization of novel imidazo[4,5-b]pyridine derivatives. By carefully analyzing chemical shifts, coupling constants, and signal multiplicities, researchers can confirm the successful synthesis of target compounds and elucidate their precise molecular architecture. The protocols and reference data provided in this note serve as a practical guide for scientists engaged in the synthesis and development of this important class of bioactive molecules.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. fulir.irb.hr [fulir.irb.hr]
Application Note: Mass Spectrometry Analysis of 1H-Imidazo[4,5-b]pyridine-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound belonging to the imidazopyridine class of molecules. The structural similarity of the imidazopyridine core to purines has led to significant interest in these compounds for their potential therapeutic applications, including as kinase inhibitors and antimicrobial agents[1]. As with any potential therapeutic agent, accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of such compounds in complex biological matrices due to its high selectivity and sensitivity.
This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a proposed fragmentation pathway for the molecule is presented to aid in its structural confirmation.
Experimental Protocols
Sample Preparation: Derivatization of Thiol Group
Due to the reactive nature of the thiol group, which can be prone to oxidation, a derivatization step is recommended to enhance the stability and chromatographic behavior of the analyte. N-ethylmaleimide (NEM) is a suitable derivatizing agent for this purpose.
Materials:
-
This compound standard
-
N-ethylmaleimide (NEM)
-
Ammonium bicarbonate buffer (50 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
Protocol:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water.
-
For derivatization, mix 50 µL of the standard solution or sample with 50 µL of the internal standard solution.
-
Add 100 µL of 10 mM NEM in 50 mM ammonium bicarbonate buffer (pH 7.4).
-
Vortex the mixture and incubate at room temperature for 15 minutes to ensure complete derivatization.
-
To precipitate proteins (if working with biological matrices like plasma), add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Ion Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the proposed quantitative data for the mass spectrometry analysis of the NEM-derivatized this compound.
Table 1: Proposed MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| NEM-derivatized Analyte | 277.1 | 152.1 | 25 | 20 |
| NEM-derivatized Analyte | 277.1 | 125.1 | 25 | 30 |
| Internal Standard | User-defined | User-defined | User-defined | User-defined |
Table 2: Predicted Quantitative Performance
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for Antifungal Activity Screening of 1H-Imidazo[4,5-b]pyridine-2-thiol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the screening protocols for determining the antifungal activity of 1H-Imidazo[4,5-b]pyridine-2-thiol and its analogs. The following sections detail the methodologies for assessing antifungal efficacy and cytotoxicity, present compiled quantitative data from published studies, and visualize the experimental workflows.
Introduction
Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties. Their structural similarity to purine nucleosides allows them to interact with various biological targets. The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents, and imidazo[4,5-b]pyridine scaffolds represent a promising area of research. This document outlines the standardized protocols for the preliminary screening and quantitative evaluation of the antifungal potential of this compound and its derivatives.
Data Presentation: Antifungal Activity and Cytotoxicity
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (IC50) of various 1H-Imidazo[4,5-b]pyridine derivatives against pathogenic fungal strains and mammalian cell lines. Data has been compiled from multiple sources to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of 1H-Imidazo[4,5-b]pyridine Derivatives against Pathogenic Fungi
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative A | Candida albicans | 8 | [1] |
| Candida parapsilosis | 4 | [1] | |
| Derivative B | Candida albicans | 16 | [1] |
| Candida parapsilosis | 8 | [1] | |
| Derivative C | Aspergillus flavus | Promising Activity | [2] |
| Derivative D | Aspergillus flavus | Promising Activity | [2] |
| Itraconazole | Aspergillus fumigatus | <1.11 µM | [3] |
Note: "Promising Activity" indicates that the source material noted significant antifungal effects without providing specific MIC values.
Table 2: Cytotoxicity (IC50) of Imidazopyridine Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [4] |
| Compound 7n | MDA-MB-231 (Breast Cancer) | 4.23 | [5] |
| Compound 7o | MDA-MB-231 (Breast Cancer) | 3.26 | [5] |
| Compound 7n | PC-3 (Prostate Cancer) | 17.89 | [5] |
| Compound 7o | PC-3 (Prostate Cancer) | 14.86 | [5] |
| Compound 7n | HepG2 (Liver Cancer) | 20.83 | [5] |
| Compound 7o | HepG2 (Liver Cancer) | 4.57 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and molds. It is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Test compounds (this compound derivatives)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Itraconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline (0.85%)
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations to be tested.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (fungal inoculum with a standard antifungal), a negative control (medium and compound solvent), and a growth control (fungal inoculum and medium).
-
Incubate the plates at 35°C for 24-48 hours. For some slower-growing molds, incubation may be extended.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Cytotoxicity Assay: MTT Assay
This protocol is used to assess the cytotoxicity of the test compounds against mammalian cell lines.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the Broth Microdilution Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Proposed Antifungal Mechanism of Imidazole Derivatives.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibition Assay for Imidazo[4,5-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1] These kinases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinase 9 (CDK9), and Tropomyosin receptor kinase A (TrkA), are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and pain.[2][3][4][5][6][7][8][9] This document provides detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory potential of imidazo[4,5-b]pyridine compounds against these key kinase targets. The methodologies described herein are designed to deliver robust and reproducible data, essential for the advancement of drug discovery programs.
Biochemical Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol outlines a luminescence-based assay to measure the direct inhibition of kinase activity by imidazo[4,5-b]pyridine compounds. The assay quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates lower kinase activity and thus, greater inhibition.[10][11][12]
Principle: The assay is based on the principle that active kinases consume ATP to phosphorylate their substrates. The remaining ATP is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is inversely proportional to kinase activity.[11][12]
Materials and Reagents
-
Recombinant human kinase (e.g., Aurora A, FLT3, CDK9, or TrkA)
-
Kinase-specific peptide substrate
-
Imidazo[4,5-b]pyridine test compounds
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each imidazo[4,5-b]pyridine compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a "no enzyme" control containing only assay buffer and substrate to determine the background signal.
-
Prepare a "100% activity" control containing the enzyme, substrate, and DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be empirically determined.
-
Add 2 µL of the diluted kinase to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a luminometer.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_100%_activity) / (Luminescence_no_enzyme - Luminescence_100%_activity)
-
-
IC50 Determination:
Table 1: Example Data for Biochemical IC50 Determination of an Imidazo[4,5-b]pyridine Compound against Aurora Kinase A
| Compound Concentration (nM) | Luminescence (RLU) | Percent Inhibition (%) |
| 10000 | 850000 | 95.0 |
| 3333 | 825000 | 91.8 |
| 1111 | 750000 | 82.4 |
| 370 | 600000 | 64.7 |
| 123 | 400000 | 41.2 |
| 41 | 250000 | 23.5 |
| 13.7 | 150000 | 11.8 |
| 4.6 | 100000 | 5.9 |
| 1.5 | 80000 | 3.5 |
| 0.5 | 75000 | 2.9 |
| 0 (100% Activity) | 70000 | 0.0 |
| No Enzyme | 900000 | 100.0 |
| IC50 (nM) | 150.2 |
Cell-Based Kinase Inhibition Assay Protocol (Phosphorylation ELISA)
This protocol describes a cell-based ELISA to measure the inhibition of a specific kinase's activity within a cellular context by quantifying the phosphorylation of its downstream substrate.[17]
Principle: Imidazo[4,5-b]pyridine compounds are introduced to cultured cells. Following treatment, the cells are lysed, and the lysate is analyzed by a sandwich ELISA to detect the phosphorylated form of a specific kinase substrate. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.[17][18]
Materials and Reagents
-
Cell line expressing the target kinase and its substrate (e.g., MV4-11 for FLT3, HCT116 for Aurora Kinase)
-
Cell culture medium and supplements
-
Imidazo[4,5-b]pyridine test compounds
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of the imidazo[4,5-b]pyridine compounds. Include a vehicle control (DMSO).
-
Incubate for a predetermined period (e.g., 1-24 hours) to allow for compound activity.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
Collect the cell lysates.
-
-
ELISA Procedure:
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
The percentage of substrate phosphorylation inhibition is calculated as follows: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression model.
-
Table 2: Example Data for Cellular IC50 Determination of an Imidazo[4,5-b]pyridine Compound on FLT3 Phosphorylation in MV4-11 Cells
| Compound Concentration (nM) | Absorbance at 450 nm | Percent Inhibition (%) |
| 1000 | 0.15 | 94.4 |
| 333 | 0.20 | 88.9 |
| 111 | 0.35 | 72.2 |
| 37 | 0.60 | 44.4 |
| 12.3 | 0.90 | 11.1 |
| 4.1 | 1.05 | -5.6 |
| 1.4 | 1.10 | -11.1 |
| 0.5 | 1.12 | -13.3 |
| 0.16 | 1.15 | -16.7 |
| 0 (Vehicle) | 1.00 | 0.0 |
| Blank | 0.10 | |
| IC50 (nM) | 45.8 |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
Imidazo[4,5-b]pyridine compounds have been shown to target several critical signaling pathways involved in cell proliferation, survival, and differentiation. The following diagrams illustrate simplified versions of these pathways, highlighting the points of inhibition.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Experimental Workflow
The following diagrams illustrate the general workflows for the biochemical and cell-based kinase inhibition assays.
Caption: Workflow for the biochemical kinase inhibition assay.
Caption: Workflow for the cell-based phosphorylation assay.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TrkA-ing the chronic pain | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 7. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. promega.com [promega.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vitro Anticancer Activity of 1H-Imidazo[4,5-b]pyridine-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anticancer activity of 1H-Imidazo[4,5-b]pyridine-2-thiol derivatives. This class of compounds has garnered interest for its potential as anticancer agents, and the following information is intended to guide researchers in the evaluation of their cytotoxic and mechanistic properties.
Application Notes
This compound and its derivatives are heterocyclic compounds that are structurally analogous to purines, suggesting their potential to interact with biological targets involved in cell proliferation and survival. Various studies have demonstrated that modifications on the imidazo[4,5-b]pyridine core can lead to compounds with significant antiproliferative activity against a range of human cancer cell lines.
The primary mechanism of action for many imidazo[4,5-b]pyridine derivatives involves the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis.[2] The apoptotic pathway induced by these compounds is often mediated by the modulation of Bcl-2 family proteins and the activation of caspases.[3][4]
The evaluation of these compounds typically begins with broad screening for cytotoxicity across various cancer cell lines to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). Subsequent mechanistic studies are then employed to elucidate the pathways through which these compounds exert their anticancer effects, including apoptosis and cell cycle analysis.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the reported in vitro anticancer activity of selected this compound derivatives and related compounds against various human cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound Series 1 | |||
| Derivative 7 | MCF-7 (Breast) | Not Specified | [5] |
| Derivative 8 | MCF-7 (Breast) | Not Specified | [5] |
| Derivative 9 | MCF-7 (Breast) | Not Specified | [5] |
| Derivative 10 | MCF-7 (Breast) | Not Specified | [5] |
| Derivative 12 | MCF-7 (Breast) | Not Specified | [5] |
| Compound Series 2 | |||
| Derivative 25 | MCF-7 (Breast) | Not Specified | [5] |
| Derivative 27 | MCF-7 (Breast) | Not Specified | [5] |
| Derivative 28 | MCF-7 (Breast) | Not Specified | [5] |
| Derivative 29 | MCF-7 (Breast) | Not Specified | [5] |
Note: Specific IC50 values for the 2-thioxoimidazo[4,5-b]pyridine derivatives from the primary study were not provided in the abstract; however, their antiproliferative activity was confirmed.
Table 2: Cytotoxicity of Other Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d | MCF-7 (Breast) | 2.74 - 8.17 | [6] |
| HeLa (Cervical) | 2.74 - 8.17 | [6] | |
| A-549 (Lung) | 2.74 - 8.17 | [6] | |
| Du-145 (Prostate) | 2.74 - 8.17 | [6] | |
| Compound 7e | MCF-7 (Breast) | 2.74 - 8.17 | [6] |
| HeLa (Cervical) | 2.74 - 8.17 | [6] | |
| A-549 (Lung) | 2.74 - 8.17 | [6] | |
| Du-145 (Prostate) | 2.74 - 8.17 | [6] | |
| Compound 8a | MCF-7 (Breast) | 2.74 - 8.17 | [6] |
| HeLa (Cervical) | 2.74 - 8.17 | [6] | |
| A-549 (Lung) | 2.74 - 8.17 | [6] | |
| Du-145 (Prostate) | 2.74 - 8.17 | [6] | |
| Compound 18b | HCT-116 (Colon) | Potent Activity | [7] |
| MCF-7 (Breast) | Potent Activity | [7] | |
| Compound 3f | K562 (Leukemia) | 42 - 57 | [8] |
| MCF-7 (Breast) | 44 - 72 | [8] | |
| SaOS2 (Osteosarcoma) | 52.5 - 71.5 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vitro anticancer activity of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound derivative(s)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
This compound derivative(s)
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound derivative(s)
-
Human cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anticancer evaluation.
Proposed Signaling Pathway
Caption: Proposed mechanism of anticancer action.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Screening of Novel Imidazo[4,5-b]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4] Their structural similarity to purines allows them to interact with various biological targets.[1] This document provides detailed protocols for the antibacterial screening of novel imidazo[4,5-b]pyridine compounds, assessment of their cytotoxicity, and investigation into their potential mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Imidazo[4,5-b]pyridine Compounds
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | |
| IMP-001 | 8 | 16 |
| IMP-002 | 4 | 8 |
| IMP-003 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Table 2: Cytotoxicity (IC50) and Selectivity Index (SI) of Lead Compounds
| Compound ID | Cytotoxicity IC50 (µM) on HeLa cells | Selectivity Index (SI) vs. S. aureus |
| IMP-002 | >100 | >25 |
| Ciprofloxacin | >100 | >200 |
IC50: Half-maximal inhibitory concentration. SI = IC50 / MIC
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
Novel imidazo[4,5-b]pyridine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well microtiter plates[6]
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each imidazo[4,5-b]pyridine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[6]
-
Cytotoxicity Assessment using MTT Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.[6][8]
Materials:
-
HeLa or other suitable eukaryotic cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[6]
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[6]
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays
Bacterial DNA gyrase and topoisomerase IV are known targets for some antibacterial agents.[9][10] These assays determine if the novel compounds inhibit these enzymes.
3.1. DNA Gyrase Supercoiling Inhibition Assay [11][12]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Stop solution (1% SDS, 50 mM EDTA)
-
Agarose
-
TAE buffer
-
Ethidium bromide
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing gyrase assay buffer, relaxed pBR322 DNA, and various concentrations of the test compound.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Run the samples on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling is indicated by the presence of relaxed DNA.
-
3.2. Topoisomerase IV Decatenation Assay [11][13]
Materials:
-
Purified E. coli topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer (40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 0.05 mg/mL albumin)
-
Stop solution (1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture with topoisomerase IV assay buffer, kDNA, and different concentrations of the test compound.
-
-
Enzyme Addition and Incubation:
-
Start the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction with the stop solution.
-
Analyze the products by electrophoresis on a 1% agarose gel.
-
Stain with ethidium bromide and visualize. Inhibition is observed as a decrease in the amount of decatenated minicircles.[13]
-
Visualizations
Caption: Experimental workflow for antibacterial screening.
Caption: Logical workflow for lead compound identification.
Caption: Putative mechanism of action signaling pathway.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 11. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of 1H-Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the significance and general methodology for conducting molecular docking studies on compounds featuring the 1H-Imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active molecules. The protocols are based on established computational techniques and published research on derivatives of this scaffold.
Application Notes
The 1H-Imidazo[4,5-b]pyridine ring system is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this core structure have been synthesized and investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5] Molecular docking is a crucial computational method used to predict the binding orientation and affinity of these molecules to their protein targets, providing insights into their mechanism of action and guiding the rational design of more potent and selective inhibitors.[6]
Key Protein Targets for 1H-Imidazo[4,5-b]pyridine Derivatives:
-
Protein Kinases: This is a major class of targets. Kinases play a central role in cell signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer.[7]
-
B-Raf Kinase: A key component of the RAS-RAF-MEK-ERK signaling pathway, which is often mutated in melanoma and other cancers.[8] Imidazo[4,5-b]pyridine derivatives have been designed as B-Raf inhibitors that bind to the ATP-binding site.[9][10]
-
Cyclin-Dependent Kinase 9 (CDK9): Involved in the regulation of transcription, making it an attractive target for cancer therapy.[3] Novel imidazo[4,5-b]pyridine compounds have shown significant CDK9 inhibitory potential.[3]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is often overexpressed in various cancers.[11] Imidazo[1,5-a]pyridine derivatives have been evaluated as EGFR inhibitors.[12]
-
-
Other Enzymes:
Molecular docking studies for this class of compounds help to elucidate structure-activity relationships (SAR), understand key binding interactions (e.g., hydrogen bonds, hydrophobic interactions), and prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.[6][14]
Detailed Molecular Docking Protocol
This protocol outlines a general workflow for performing molecular docking of 1H-Imidazo[4,5-b]pyridine derivatives using widely accepted software like AutoDock Vina and UCSF Chimera.[15]
1. Preparation of the Target Protein Structure
-
Objective: To obtain a clean, properly formatted 3D structure of the target protein.
-
Procedure:
-
Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[16] For example, the PDB ID for B-Raf kinase could be 4Jkv.[17]
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Biovia Discovery Studio).[15][18]
-
Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands.[16][17]
-
Add polar hydrogen atoms to the protein, as they are often missing in crystal structures but are crucial for calculating interactions.[17]
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.[17]
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[17]
-
2. Preparation of the Ligand Molecule
-
Objective: To generate a 3D, energy-minimized structure of the 1H-Imidazo[4,5-b]pyridine-2-thiol or its derivative.
-
Procedure:
-
Obtain the 2D structure of the ligand. This can be done using chemical drawing software (e.g., ChemDraw) or by retrieving it from a database like PubChem (CID 729246 for this compound).[19]
-
Convert the 2D structure to a 3D structure using a program like Open Babel or UCSF Chimera.[17]
-
Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation.
-
Define rotatable bonds and assign partial charges.
-
Save the prepared ligand in the PDBQT format.[18]
-
3. Definition of the Binding Site (Grid Box Setup)
-
Objective: To define the specific region on the target protein where the docking simulation will be performed.
-
Procedure:
-
Identify the active site of the protein. If the downloaded structure had a co-crystallized ligand, the binding site can be defined around its location.[18]
-
In the docking software, define a "grid box" that encompasses the entire binding pocket. This box defines the search space for the ligand.
-
Set the coordinates (x, y, z center) and dimensions (size in Ångströms) of the grid box. The size should be large enough to allow the ligand to move and rotate freely within the active site.
-
4. Running the Docking Simulation
-
Objective: To execute the docking algorithm to predict binding poses and scores.
-
Procedure:
-
Use a docking program like AutoDock Vina.[15]
-
Provide the prepared protein and ligand files (in PDBQT format) as input.
-
Specify the grid box parameters defined in the previous step.
-
Configure the docking parameters. For instance, the Lamarckian genetic algorithm (LGA) is commonly used.[17] Parameters to set include the number of runs, population size, and the maximum number of energy evaluations.[17]
-
Initiate the docking run. The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).[16]
-
5. Analysis of Docking Results
-
Objective: To evaluate the predicted binding poses and understand the molecular interactions.
-
Procedure:
-
The primary output is a docking log file (DLG) or similar file containing the binding energy scores and coordinates for each pose.[17]
-
Analyze the binding affinity scores. More negative values indicate stronger predicted binding.[16]
-
Visualize the top-ranked poses in complex with the protein using software like UCSF Chimera or Biovia Discovery Studio.[15][18]
-
Identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues.[18] This helps to rationalize the binding affinity and provides insights for further optimization.
-
Quantitative Data Summary
The following table summarizes molecular docking results for various 1H-Imidazo[4,5-b]pyridine derivatives against different protein targets, as reported in the literature. Note that direct docking data for the specific this compound was not available in the initial search; the data presented is for structurally related analogs.
| Compound/Derivative Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[4,5-b]pyridine Series | B-Raf Kinase | C_Score: 6.37 to 9.74 | CYS 532, TRP 531, PHE 595 | [10][20] |
| Imidazo[1,2-a]pyridine Derivative (5b) | PI3Kα | -6.932 | Not Specified | [21] |
| Phenothiazine-imidazo[1,2-a]pyridine | MARK4 | IC50 values: 5-10 µM (Moderate) | Not Specified | [7] |
| Imidazo[4,5-b]pyridine Series | α-glucosidase | IC50 values: 13.5–93.7 µM | Not Specified | [13] |
| Quinazoline-thiazole Hybrids | EGFR Kinase | Binding Free Energy: -11.59 to -22.39 | Not Specified | [22][23] |
Note: Docking scores and binding energies are calculated using different algorithms and software, so direct comparison between different studies should be done with caution.
Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway
Caption: Inhibition of the B-Raf kinase in the MAPK/ERK pathway.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. Molecular Docking - An easy protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1H-Imidazo[4,5-b]pyridine-2-thiol in the Synthesis of Bioactive Molecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1H-imidazo[4,5-b]pyridine core, a structural isomer of purine, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its ability to interact with various enzymes and receptors has led to the development of potent therapeutic agents.[1][2] This application note focuses on the utility of a key intermediate, 1H-imidazo[4,5-b]pyridine-2-thiol, as a versatile starting material for the synthesis of diverse bioactive molecules, including anticancer, antimicrobial, and kinase-inhibiting agents. The thiol group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).
Synthetic Utility of this compound
This compound, existing in tautomeric equilibrium with 1,3-dihydroimidazo[4,5-b]pyridine-2-thione, is typically synthesized from 2,3-diaminopyridine through cyclization with carbon disulfide. This foundational molecule serves as a crucial building block for a wide array of derivatives. The sulfur atom can be readily alkylated, oxidized, or displaced, paving the way for the synthesis of novel compound libraries.
A general synthetic workflow for the utilization of this compound is depicted below:
Caption: General synthetic routes from 2,3-diaminopyridine to bioactive molecules via this compound.
Bioactive Molecules Derived from this compound
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections highlight key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of imidazo[4,5-b]pyridine derivatives. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and Aurora kinases.[3][4][5][6]
Table 1: Anticancer Activity of 1H-Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| I | CDK9 | MCF-7 | 0.85 | [5] |
| II | CDK9 | HCT116 | 1.32 | [5] |
| IIIa | CDK9 | MCF-7 | 0.63 | [5] |
| 18b | CDK9 | HCT-116 | Not specified | [6] |
| 31 | Aurora-A | HCT116 | 0.042 | [3] |
| 51 | Aurora-A | - | 0.015 | [4] |
| 3h | Not specified | MCF-7 | Not specified | [7] |
| 3j | Not specified | BT-474 | Not specified | [7] |
| 10 | Not specified | Colon Carcinoma | 0.4 | [8] |
| 14 | Not specified | Colon Carcinoma | 0.7 | [8] |
The mechanism of action for some of these anticancer agents involves the inhibition of kinases that are crucial for cell cycle progression. For instance, the inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.
Caption: Simplified signaling pathway of CDK9 inhibition by imidazo[4,5-b]pyridine derivatives leading to apoptosis.
Antimicrobial Activity
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines makes it an attractive framework for the development of antimicrobial agents that can interfere with microbial metabolic pathways. Derivatives have shown activity against a range of bacterial and fungal pathogens.[7][9][10]
Table 2: Antimicrobial Activity of 1H-Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 4b | Antibacterial/Antifungal | Not specified | [9] |
| 4d | Antibacterial/Antifungal | Not specified | [9] |
| 3b | Antibacterial | Not specified | [7] |
| 3k | Antibacterial | Not specified | [7] |
| 3f | Antibacterial/Antifungal | Not specified | [7] |
| 14 | E. coli | 32 (µM) | [8] |
Experimental Protocols
Protocol 1: General Procedure for the S-Alkylation of this compound
This protocol describes a general method for the synthesis of 2-(alkylthio)-1H-imidazo[4,5-b]pyridine derivatives, a common first step in creating a diverse library of compounds.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, filter the solid, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Workflow for the S-alkylation of this compound.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic derivatization has led to the discovery of a multitude of bioactive molecules with promising therapeutic potential in oncology and infectious diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel drug candidates. The protocols provided herein offer a foundational framework for researchers to synthesize and evaluate new derivatives based on this privileged heterocyclic system.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Imidazo[4,5-b]Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[4,5-b]pyridines.
Troubleshooting Guide
Low product yield, unexpected side products, and difficulties in purification are common hurdles in the synthesis of imidazo[4,5-b]pyridines. This guide provides a structured approach to troubleshooting these issues.
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.[1] |
| Suboptimal reaction conditions. | Experiment with different catalysts, solvents, or temperatures to optimize the reaction. | |
| Degradation of starting materials or product. | Ensure the use of pure, dry reagents and solvents. If the product or starting materials are sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[1] | |
| Inefficient purification. | Evaluate the purification method. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve yield and purity.[1] | |
| Formation of Regioisomers | Unsymmetrical nature of the 2,3-diaminopyridine precursor. | The reaction can occur at either the N1 or N3 position when introducing substituents on the imidazole ring, leading to a mixture of isomers.[1] Alkylation reactions can also lead to N4-substituted products. |
| Difficulty in separating regioisomers. | Regioisomers often have very similar physical and chemical properties, making their separation by standard column chromatography challenging.[1] | |
| Unfavorable regioisomeric ratio. | Steric hindrance of the reactants can influence the regiochemical outcome. Modifying substituents on the starting materials may direct the reaction towards the desired isomer.[1] | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | As with low yield, ensure the reaction has gone to completion by monitoring with TLC or LC-MS. |
| Inefficient catalyst or reagent. | Verify the activity and purity of catalysts and reagents. | |
| Formation of N-oxides | Unintentional oxidation of the pyridine nitrogen. | While often a deliberate synthetic step, trace oxidants or prolonged exposure to air at elevated temperatures can lead to N-oxide formation. Use deoxygenated solvents and an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of imidazo[4,5-b]pyridines?
A1: The most significant and common side products are regioisomers. Due to the unsymmetrical nature of the common precursor, 2,3-diaminopyridine, substitution on the imidazole ring can occur at either the N1 or N3 position.[1] Furthermore, alkylation reactions can also occur on the pyridine nitrogen, leading to N4-substituted isomers.[2][3] These regioisomers often exhibit very similar physical and chemical properties, which makes their separation a considerable challenge.[1]
Q2: How can I minimize the formation of regioisomers during N-alkylation?
A2: The regioselectivity of N-alkylation can be influenced by several factors. The choice of base, solvent, and the nature of the alkylating agent can affect the ratio of N1, N3, and N4 isomers. For instance, the use of potassium carbonate in DMF is a common condition for alkylation.[3] The steric bulk of the reactants can also play a role in directing the substitution to a specific nitrogen atom.[1] It is often necessary to perform careful optimization of reaction conditions to favor the formation of the desired regioisomer.
Q3: What analytical techniques are best for identifying and characterizing regioisomers of imidazo[4,5-b]pyridines?
A3: A combination of spectroscopic techniques is essential for the unambiguous structural determination of regioisomers. One-dimensional NMR (¹H and ¹³C) is a primary tool. However, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms.[1][3] These 2D NMR experiments allow for the definitive assignment of the N-substituted regioisomers.[3] Single-crystal X-ray diffraction, when obtainable, provides the most definitive structural evidence.[4]
Q4: My reaction is sluggish and gives a low yield. What are the first troubleshooting steps I should take?
A4: First, you should rigorously monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS to confirm if the reaction is indeed incomplete. If it is, consider extending the reaction time or cautiously increasing the temperature.[1] It is also crucial to ensure the purity and dryness of your reagents and solvents, as contaminants can inhibit the reaction or lead to the degradation of starting materials and products.[1] If these measures do not improve the yield, a more systematic optimization of the reaction conditions, including catalyst, solvent, and stoichiometry, may be necessary.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with an aldehyde.
Materials:
-
2,3-diaminopyridine
-
Substituted benzaldehyde (1.0-1.2 equivalents)
-
Solvent (e.g., nitrobenzene or acetic acid)
Procedure:
-
Dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid.
-
Add the appropriately substituted benzaldehyde (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Protocol for Separation of Regioisomers using Preparative HPLC
1. Analytical Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
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Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.[1]
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Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]
2. Preparative Scale-Up:
-
Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1] The column size, flow rate, and injection volume will need to be adjusted accordingly.
Visualizations
References
Technical Support Center: Synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most widely employed method for the synthesis of this compound is the reaction of 2,3-diaminopyridine with carbon disulfide. This reaction is typically carried out in the presence of a base and a suitable solvent. The product exists in tautomeric equilibrium between the thiol and the thione form, with the thione form often being predominant.
Q2: What are the main causes of low yield in this synthesis?
Low yields can stem from several factors, including:
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Incomplete reaction: Suboptimal reaction conditions (temperature, time, reagent stoichiometry) can lead to unreacted starting materials.
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Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.
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Product loss during workup and purification: The product may have some solubility in the reaction or wash solvents, leading to losses. Adsorption onto purification media can also be a factor.
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Purity of starting materials: Impurities in the 2,3-diaminopyridine can interfere with the reaction.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting material, product, and any potential byproducts. The disappearance of the 2,3-diaminopyridine spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the typical spectroscopic characteristics of this compound?
The structure of the final product can be confirmed using various spectroscopic techniques.
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¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring and the N-H protons of the imidazole and thione/thiol groups. In DMSO-d₆, the N-H protons often appear as broad singlets at high chemical shifts.
-
¹³C NMR: The spectrum will show signals for the carbon atoms of the fused ring system, with the C=S carbon appearing at a characteristic downfield shift.
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=S stretching (for the thione tautomer), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (151.19 g/mol ) should be observed.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC at each temperature to find the optimal condition. Be cautious of excessively high temperatures which may lead to decomposition. |
| Incorrect Reaction Time | If the reaction is incomplete, extend the reaction time. Monitor by TLC every 1-2 hours to determine the point of maximum conversion. |
| Inefficient Base | The choice and amount of base are critical. Potassium hydroxide is commonly used. Ensure the base is fresh and anhydrous. The concentration of the base can also play a role in the reaction outcome.[3] |
| Poor Quality Starting Material | The purity of 2,3-diaminopyridine is crucial. If it is old or discolored, consider recrystallizing it before use. Benzene has been reported as a suitable solvent for recrystallization.[4] |
| Improper Solvent | The reaction is often performed in ethanol or a similar protic solvent. Ensure the solvent is of an appropriate grade and is dry if necessary. The solvent can significantly influence the reaction yield. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Dithiocarbamate Intermediates | The reaction between an amine and carbon disulfide can form dithiocarbamate salts as intermediates.[3][5] Incomplete cyclization can lead to these impurities. Ensure sufficient reaction time and optimal temperature to promote the final ring closure. |
| Unreacted 2,3-Diaminopyridine | If a starting material spot persists on TLC, this indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Formation." |
| Polymeric Byproducts | Overheating or prolonged reaction times can sometimes lead to the formation of insoluble polymeric materials. It is important to find the optimal balance of reaction time and temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is Contaminated with Salts | After the reaction, the crude product may contain inorganic salts from the base used. Thoroughly wash the crude product with water to remove these salts before further purification. |
| Co-precipitation of Impurities | If impurities co-precipitate with the product upon cooling, recrystallization is necessary. Ethanol has been reported as a suitable solvent for the recrystallization of related imidazo[4,5-b]pyridines.[1][6] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to obtain purer crystals. |
| Product is a Tautomeric Mixture | The presence of both thiol and thione tautomers can sometimes complicate purification and characterization. This is an inherent property of the molecule. Spectroscopic data will reflect the presence of both forms. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Synthesis of this compound from 2,3-Diaminopyridine and Carbon Disulfide
Materials:
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2,3-Diaminopyridine
-
Carbon Disulfide (CS₂)
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Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Activated Carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine in 95% ethanol.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Slowly add carbon disulfide to the reaction mixture at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.
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For further purification, recrystallize the crude product from hot ethanol, using activated carbon to decolorize the solution if necessary.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Imidazo[4,5-b]pyridine-2-thiol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 1H-Imidazo[4,5-b]pyridine-2-thiol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound by column chromatography?
A1: Due to its polar nature and the presence of multiple nitrogen atoms, this compound can exhibit strong interactions with silica gel. This can lead to issues such as poor separation, streaking on TLC plates, and irreversible adsorption to the stationary phase.[1][2] Careful selection of the stationary and mobile phases is crucial for successful purification.
Q2: What is a suitable stationary phase for the column chromatography of this compound?
A2: Standard silica gel (60-120 mesh or 230-400 mesh) is a common starting point. However, if irreversible adsorption or degradation is observed, using deactivated silica gel (by adding a small percentage of a base like triethylamine to the slurry) or an alternative stationary phase like alumina (neutral or basic) can be beneficial.[1][2] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (e.g., silica, diol, or amine) is also a viable option.[3]
Q3: What mobile phase (eluent) system is recommended?
A3: A gradient elution is often more effective than an isocratic one for polar compounds. A common approach is to start with a less polar solvent system and gradually increase the polarity. Typical solvent systems include:
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Dichloromethane (DCM) and Methanol (MeOH)
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Ethyl acetate (EtOAc) and Hexane
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Chloroform and Methanol
To minimize peak tailing and improve separation, it is often necessary to add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonia solution, to neutralize the acidic sites on the silica gel.[1][2]
Q4: My purified product is an oil or waxy solid instead of the expected crystalline solid. What can I do?
A4: This is a common issue that can be caused by residual solvent or the compound's inherent properties.[1] The following techniques can be employed to induce crystallization:
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High Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, potentially with gentle heating if the compound is thermally stable.[1]
-
Solvent Trituration: Add a non-solvent (a solvent in which your compound is insoluble but impurities are soluble) to the oil and stir or sonicate to encourage precipitation of the pure compound.[1]
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Recrystallization: Dissolve the product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. If a single solvent is not effective, a solvent/anti-solvent system can be used.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound streaks badly on TLC plate. | The compound is highly polar and interacting strongly with the acidic silica gel.[2] | Add a small amount of triethylamine or ammonia to the developing solvent (e.g., 0.5% in DCM/MeOH).[1][2] Consider using alumina TLC plates.[2] |
| Low or no recovery of the compound from the column. | Irreversible Adsorption: The compound has strongly bound to the silica gel.[1] | 1. Flush the column with a highly polar solvent system (e.g., 10-20% MeOH in DCM with 1% triethylamine). 2. In future purifications, use deactivated silica gel or an alternative stationary phase like alumina.[1] |
| Compound Degradation: The compound may be unstable on silica gel.[4] | 1. Test for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to check for new spots.[1] 2. If unstable, use a less acidic stationary phase like neutral alumina or deactivated silica.[1] | |
| Poor separation of the target compound from impurities. | Sub-optimal Eluent Polarity: The solvent system may be too polar or not polar enough.[1] | 1. Carefully optimize the solvent system using TLC to achieve a target Rf value of 0.2-0.4 for your compound.[1] 2. Use a shallow gradient during elution to improve resolution. |
| Column Overload: Too much crude material was loaded onto the column.[1] | Reduce the amount of crude material loaded. A general guideline is 1-5% of the silica gel mass.[1] | |
| The compound elutes very quickly (in the void volume). | The mobile phase is too polar for the chosen stationary phase. | Decrease the polarity of the initial mobile phase. For reverse-phase chromatography, this is a common issue with polar compounds, and switching to HILIC might be necessary. |
| The compound takes a very long time to elute, resulting in broad peaks. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase during the elution (gradient elution).[4] Once the compound starts to elute, you can sometimes increase the polarity more significantly to speed up the process and sharpen the peak, provided no impurities are co-eluting.[4] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound. Optimization will be required based on the specific impurity profile of the crude material.
1. TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM/MeOH).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., start with 95:5 DCM:MeOH and increase the methanol percentage). Add 0.5% triethylamine to the solvent system to reduce streaking.
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Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.
2. Column Preparation:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
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Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
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Pour the slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, and then add another thin layer of sand on top.
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Drain the excess solvent until the solvent level is just at the top of the sand.
3. Sample Loading:
-
Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent if solubility is an issue.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., methanol) in the mobile phase.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
6. Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Purification of Heterocyclic Thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of heterocyclic thiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying heterocyclic thiols?
A1: The primary challenges stem from the reactivity of the thiol group. These include:
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Oxidation: Thiols are highly susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfide impurities.[1] This process can be catalyzed by trace metal ions.
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Reactivity: The nucleophilic nature of the thiol group can lead to side reactions, forming complex mixtures that are difficult to separate.
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Adsorption: Thiols can adsorb to chromatography media, particularly silica gel, leading to poor peak shape, tailing, and low recovery.
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Heavy Metal Impurities: Thiols can chelate heavy metals, which may require specific removal steps.[2][3][4][5][6]
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Odor: Many thiols have strong, unpleasant odors, necessitating proper handling and waste disposal procedures.[7]
Q2: How can I prevent the oxidation of my heterocyclic thiol during purification?
A2: To minimize oxidation to the corresponding disulfide, consider the following strategies:
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Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere, such as nitrogen or argon.[8]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Reducing Agents: Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your purification buffers. TCEP is often preferred as it is odorless and does not typically interfere with subsequent reactions like maleimide chemistry.[9]
-
Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[9]
-
pH Control: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to keep the thiol group in its less reactive protonated form.[9]
Q3: My heterocyclic thiol is showing poor peak shape and tailing during column chromatography. What can I do?
A3: Poor peak shape is a common issue when purifying thiols on silica gel. Here are some troubleshooting steps:
-
Alternative Stationary Phase: Consider using an alternative stationary phase like acidic alumina, which can sometimes reduce oxidation and improve peak shape.
-
Solvent System Modification: For base-sensitive compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For acid-sensitive compounds, adding triethylamine (0.1–2.0%) may be beneficial.[10]
-
Reversed-Phase Chromatography: For highly polar thiols, reversed-phase chromatography (e.g., using a C18 column) can be a more suitable option.[10]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, try adsorbing it onto a small amount of silica gel and loading it as a dry powder. This can lead to a more uniform band and better separation.
Q4: How can I remove heavy metal impurities from my heterocyclic thiol sample?
A4: Thiol-containing compounds can be effectively purified from heavy metals using chelating resins or thiol-functionalized materials. Thiol-modified nanoporous silica has been shown to be highly efficient at capturing heavy metals like mercury, cadmium, and lead.[3][4][5][6]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Oxidation to Disulfide | Analyze your crude and purified material by TLC or LC-MS to check for the presence of the disulfide. If present, implement strategies to prevent oxidation as described in FAQ 2 . |
| Adsorption to Chromatography Column | If using silica gel, consider the troubleshooting steps in FAQ 3 . Alternatively, covalent chromatography using a thiopropyl resin can be a highly specific method for capturing and then releasing thiol-containing molecules.[11] |
| Compound Instability | Your heterocyclic thiol may be unstable under the purification conditions (e.g., pH, temperature). Investigate the stability of your compound under different conditions and adjust your purification protocol accordingly. |
| Incomplete Elution | Ensure you are using a sufficiently polar solvent system to elute your compound from the column. A step gradient or a gradient elution might be necessary. |
| Precipitation on the Column | Your compound may be precipitating on the column. Ensure the sample is fully dissolved before loading and that the initial mobile phase composition is compatible with your sample's solubility. |
Issue 2: Presence of Disulfide Impurity in the Final Product
| Possible Cause | Troubleshooting Steps |
| Air Oxidation | This is the most common cause. Strictly follow the preventative measures outlined in FAQ 2 during all stages of synthesis, work-up, and purification. |
| Oxidation during Solvent Removal | When using a rotary evaporator, ensure the vacuum is applied gradually and avoid excessive heating. Purging the flask with an inert gas before evaporation can help. |
| Storage-Related Oxidation | Store the purified heterocyclic thiol under an inert atmosphere, protected from light, and at low temperatures. Adding a small amount of a reducing agent to the storage solvent can also be beneficial. |
| Inefficient Reduction Step (if applicable) | If the disulfide is a starting material or side product that should have been reduced, ensure your reducing agent is active and used in sufficient stoichiometry. |
Data Presentation: Comparison of Purification Methods
| Heterocyclic Thiol | Purification Method | Yield | Purity | Reference |
| 2-Mercaptobenzimidazole | Recrystallization (Ethanol/Water) | 84-86.5% | m.p. 303–304°C | [12] |
| 2-Mercaptobenzimidazole | Reaction with CS₂ in Benzothiazole, followed by extraction and precipitation | >97% | 99.2-99.5% | [13] |
| 6-Mercaptopurine | Precipitation from aqueous ammonia by acidification | - | Purified Product | [9] |
| 7-Methyl-6-mercaptopurine | Recrystallization | - | High Purity | |
| Aryl Thiols | Column Chromatography | Good to Excellent | >95% | [4] |
Experimental Protocols
Protocol 1: Recrystallization of 2-Mercaptobenzimidazole
This protocol is adapted from Organic Syntheses.[12]
-
Dissolution: In a 1-liter flask, heat a mixture of 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water under reflux for 3 hours.
-
Decolorization: Cautiously add 12 g of Norit (activated carbon) to the hot mixture and continue refluxing for 10 minutes.
-
Hot Filtration: Filter the hot mixture to remove the Norit.
-
Crystallization: Heat the filtrate to 60–70°C and add 300 ml of warm tap water (60–70°C). With good stirring, add a solution of 25 ml of acetic acid in 50 ml of water. Glistening white crystals of 2-mercaptobenzimidazole will separate.
-
Isolation: Cool the mixture in a refrigerator for 3 hours to complete crystallization. Collect the product by vacuum filtration on a Büchner funnel.
-
Drying: Dry the purified crystals overnight at 40°C. The expected yield is 37.8–39 g (84–86.5%).
Protocol 2: Flash Chromatography for General Heterocyclic Thiol Purification
This is a general protocol that should be optimized for each specific compound.
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TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal solvent system should give your target thiol an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Pack a flash chromatography column with silica gel, ensuring there are no cracks or air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude heterocyclic thiol in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the chosen solvent system. Apply positive pressure (e.g., with air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, taking care to minimize heating to prevent oxidation.
Mandatory Visualizations
Caption: Workflow for the purification of a heterocyclic thiol by recrystallization.
Caption: Troubleshooting logic for preventing oxidation of heterocyclic thiols.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Oral Detoxification of Mercury, Cadmium, And Lead with Thiol-Modified Nanoporous Silica | Journal Article | PNNL [pnnl.gov]
- 7. US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents [patents.google.com]
- 8. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 9. Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cyclization Conditions for Imidazo[4,5-b]pyridine Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the imidazo[4,5-b]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for constructing the imidazo[4,5-b]pyridine core?
A1: The most prevalent methods for synthesizing the imidazo[4,5-b]pyridine scaffold involve the condensation of a 2,3-diaminopyridine derivative with various carbonyl compounds, such as carboxylic acids, aldehydes, or their equivalents.[1] This reaction is often conducted under harsh acidic conditions and high temperatures.[2] Alternative modern approaches include palladium-catalyzed amidation of 2-halo-3-aminopyridines followed by cyclization, and one-pot tandem reactions starting from 2-chloro-3-nitropyridine, which offer a more efficient and environmentally friendly pathway.[3][4]
Q2: Why is the formation of regioisomers a significant challenge in imidazo[4,5-b]pyridine synthesis?
A2: Regioisomer formation is a common issue, particularly when using unsymmetrically substituted 2,3-diaminopyridine precursors. Alkylation or acylation can occur at either the N1 or N3 position of the imidazole ring, leading to a mixture of isomers that can be difficult to separate due to their similar physical and chemical properties.[1][5]
Q3: How can I definitively determine the structure of the resulting regioisomers?
A3: Unambiguous structure determination of regioisomers requires a combination of spectroscopic techniques. While 1D NMR (¹H and ¹³C) is essential, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for confirming the connectivity and spatial relationship of substituents, allowing for the definitive assignment of N-substituted regioisomers.[1][5]
Q4: What are the key factors influencing the yield and purity of the cyclization reaction?
A4: Several factors significantly impact the success of the imidazo[4,5-b]pyridine ring formation. These include the choice of starting materials, reaction temperature, solvent, catalyst, and reaction time. Optimizing these parameters is crucial for achieving high yields and purity. For instance, microwave-assisted synthesis has been shown to accelerate reactions and improve yields.[2][6]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the starting material is not fully consumed, consider extending the reaction time or cautiously increasing the temperature.[1] |
| Suboptimal Reaction Conditions | Experiment with different solvents, catalysts, or condensing agents. The choice of these reagents can have a profound impact on the reaction efficiency. For example, using dehydrating agents like phosphorus oxychloride or polyphosphoric acid (PPA) can be effective. |
| Degradation of Starting Materials or Product | Ensure the use of high-purity, dry reagents and solvents. If the product or starting materials are sensitive to air, moisture, or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] |
| Inefficient Purification | Evaluate and optimize your purification method. If using column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also significantly improve yield and purity.[1] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Side Reactions due to Harsh Conditions | Classical methods often require high temperatures and strongly acidic conditions, which can lead to the formation of undesired byproducts.[2] Consider exploring milder reaction conditions, such as those employed in modern catalyzed or one-pot tandem syntheses.[3] |
| Oxidation of Diaminopyridine | The 2,3-diaminopyridine starting material can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere can help minimize this side reaction. |
| Unwanted N-alkylation or N-acylation | In reactions involving alkylating or acylating agents, multiple nitrogen atoms in the starting material or product can be reactive. The use of protecting groups or careful control of stoichiometry and reaction conditions can improve selectivity. |
Issue 3: Difficulty in Separating Regioisomers
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | Regioisomers often exhibit very similar polarities, making their separation by standard column chromatography challenging.[1] |
| Unfavorable Regioisomeric Ratio | The reaction conditions can influence the ratio of the formed regioisomers. Modifying the solvent, temperature, or catalyst may shift the selectivity towards the desired isomer. Steric hindrance in the starting materials can also play a role in directing the regiochemical outcome.[1] |
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of imidazo[4,5-b]pyridine synthesis based on various literature reports.
Table 1: Condensation of 2,3-Diaminopyridine with Aldehydes
| Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | I₂ / EtOH | Reflux (90) | 24 | - | [7] |
| Substituted Aryl Aldehydes | Water | Thermal | - | 83-87 | [2][6] |
| 4-Nitrobenzaldehyde | H₂O-IPA | 85 | 10 | Excellent | [3] |
Table 2: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
| Amine | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various primary amines | Various aldehydes | H₂O-IPA | 80-85 | 10-12 | 80-95 | [3] |
Table 3: Microwave-Assisted Synthesis
| Reactants | Catalyst/Support | Power (W) | Time (min) | Yield (%) | Reference |
| 2-Amino-3-hydroxypyridine + Carboxylic Acids | Silica Gel | 100 | - | 71-92 | [2][6] |
| 3H-imidazo[4,5-b]pyridine + β-bromostyrenes | Pd(OAc)₂/CuI | - | 30 | Moderate to Good | [2][6] |
Experimental Protocols
Protocol 1: Classical Synthesis via Condensation with Formic Acid
This protocol describes a general procedure for the synthesis of the parent 6H-imidazo[4,5-b]pyridine.
Materials:
-
2,3-diaminopyridine
-
Formic acid (98-100%)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Activated charcoal
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq).
-
Addition of Formic Acid: Carefully add an excess of formic acid.
-
Reflux: Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.[8]
-
Work-up: Cool the reaction to room temperature and carefully neutralize the excess formic acid with 10% NaOH solution in an ice bath.
-
Precipitation and Filtration: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Activated charcoal can be used to decolorize the solution if necessary.
-
Drying: Dry the purified crystals under vacuum.[8]
Protocol 2: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This protocol provides a modern and efficient route to substituted imidazo[4,5-b]pyridines.[3]
Materials:
-
2-chloro-3-nitropyridine
-
Primary amine (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Zinc dust (1.0 eq)
-
Concentrated HCl (0.5 eq)
-
Isopropanol (IPA)
-
Deionized water
Procedure:
-
SNAr Reaction: Dissolve 2-chloro-3-nitropyridine in a 1:1 mixture of H₂O-IPA. Add the primary amine and heat the mixture at 80°C for 2 hours.
-
Nitro Group Reduction: To the same reaction mixture, add Zn dust and concentrated HCl, and continue heating at 80°C for 45 minutes.
-
Cyclization: After the reduction is complete (monitored by TLC), add the aldehyde to the reaction mixture and heat at 85°C for 10 hours.
-
Work-up: After cooling, filter off the remaining zinc dust. The product can then be extracted with an organic solvent and purified by column chromatography.[3]
Visualizations
Caption: General reaction mechanism for imidazo[4,5-b]pyridine formation.
Caption: Troubleshooting workflow for imidazo[4,5-b]pyridine synthesis.
Caption: Interrelationship of key reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
Stability of 1H-Imidazo[4,5-b]pyridine-2-thiol in different solvents
Technical Support Center: 1H-Imidazo[4,5-b]pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a dry place with the container tightly closed.[1] For extended storage, keeping it under a nitrogen atmosphere in a freezer is advised.[1] The compound should be kept away from heat and sources of ignition.[1]
Q2: I am preparing solutions of this compound for my experiments. Which solvents are recommended, and are there any known incompatibilities?
A2: this compound is slightly soluble in water.[1] While specific stability data in various organic solvents is limited in publicly available literature, general chemical principles suggest avoiding strong oxidizing agents and strong bases, as these are listed as incompatible materials.[1] It is advisable to prepare solutions fresh and protect them from light and air to minimize potential degradation. For initial solubility tests, polar aprotic solvents like DMSO or DMF are often good starting points for similar heterocyclic compounds. However, it is crucial to perform a small-scale solubility and stability test in your specific experimental solvent system.
Q3: My solution of this compound has changed color. What could be the cause?
A3: A change in color often indicates chemical degradation or oxidation. The thiol group in this compound can be susceptible to oxidation, which may lead to the formation of disulfides or other colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or incompatible substances. It is recommended to use freshly prepared solutions and consider de-gassing solvents to remove dissolved oxygen.
Q4: How can I monitor the stability of this compound in my solvent of choice?
A4: You can monitor the stability of your compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. By taking aliquots of your solution at different time points and analyzing them, you can quantify the amount of the parent compound remaining and detect the appearance of any degradation products. A detailed protocol for stability testing is provided in the "Experimental Protocols" section of this guide.
Summary of Physical and Chemical Properties
For your reference, the table below summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C6H5N3S | [2][3] |
| Molecular Weight | 151.19 g/mol | [2][3] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 281.9±23.0 °C (Predicted) | [3] |
| Density | 1.59±0.1 g/cm3 (Predicted) | [3] |
| pKa | 7.91±0.20 (Predicted) | [3] |
| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [3] |
| Solubility | Slightly soluble in water | [1] |
Experimental Protocols
Protocol 1: General Workflow for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen solvent system using HPLC analysis.
1. Materials:
- This compound
- HPLC-grade solvent of interest
- HPLC system with a suitable detector (e.g., UV-Vis)
- Analytical column (e.g., C18)
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
- Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial (t=0) chromatogram. Record the peak area of the parent compound.
- Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and inject it into the HPLC system.
- Data Analysis: For each time point, record the peak area of the this compound peak. Compare the peak area at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
3. Interpretation:
- A significant decrease in the peak area of the parent compound over time indicates instability.
- The rate of degradation can be calculated to determine the compound's half-life in that specific solvent and under those conditions.
Visualizations
Below are diagrams to help visualize experimental workflows and conceptual relationships relevant to the stability of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Factors influencing compound stability.
References
Degradation pathways of imidazo[4,5-b]pyridine derivatives under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of imidazo[4,5-b]pyridine derivatives under various stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation studies of imidazo[4,5-b]pyridine derivatives.
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under acidic or basic conditions. | The imidazo[4,5-b]pyridine core is generally stable to hydrolysis. The specific substituents on your derivative may further enhance its stability. | Increase the concentration of the acid or base (e.g., up to 1N HCl or 1N NaOH), increase the temperature (e.g., reflux), and/or extend the reaction time. Ensure proper mixing of the sample solution. |
| Multiple, unidentified degradation products are observed in oxidative stress studies. | The imidazole and pyridine rings are susceptible to oxidation. N-oxidation and hydroxylation are common degradation pathways. The reaction may be non-specific, leading to a complex mixture of products. | Use a milder oxidizing agent (e.g., lower concentration of H₂O₂, AIBN) to control the reaction. Employ a more selective oxidizing agent if a specific pathway is being investigated. Utilize LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products to aid in structure elucidation. |
| Inconsistent results in photostability studies. | The intensity and wavelength of the light source can significantly impact the degradation rate and pathway. The physical state of the sample (solution vs. solid) and the solvent used can also affect the outcome. | Standardize the light source and exposure conditions according to ICH Q1B guidelines. Expose both the solid drug substance and a solution to light. Use a photodiode array (PDA) detector to monitor for changes in the UV spectrum, which may indicate the formation of degradants. |
| Mass balance is not achieved in the stability-indicating assay. | Some degradation products may not be UV-active at the analytical wavelength. Degradants may be volatile or may have precipitated out of solution. The primary analyte may be strongly adsorbed onto container surfaces. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector. Analyze the headspace for volatile degradants. Visually inspect for precipitates and attempt to dissolve them in a suitable solvent for analysis. Use silanized glassware to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for imidazo[4,5-b]pyridine derivatives?
A1: Based on the chemistry of the heterocyclic core and related structures like benzimidazoles, the most common degradation pathways include:
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Hydrolysis: While generally stable, forced conditions (strong acid/base, high temperature) can lead to the cleavage of the imidazole ring.
-
Oxidation: The nitrogen atoms in both the imidazole and pyridine rings are susceptible to N-oxidation. The aromatic rings can also undergo hydroxylation.
-
Photodegradation: Exposure to UV or high-intensity visible light can lead to complex degradation pathways, including oxidation and ring cleavage.
Q2: My imidazo[4,5-b]pyridine derivative is showing significant degradation under oxidative stress. What are the likely degradation products?
A2: Under oxidative conditions (e.g., using hydrogen peroxide), you are likely to form N-oxides on the pyridine nitrogen and/or the imidazole nitrogens. Hydroxylation of the pyridine or any attached phenyl rings is also a possibility. In some cases, oxidative cleavage of the imidazole ring can occur.
Q3: How can I develop a stability-indicating HPLC method for my imidazo[4,5-b]pyridine compound?
A3: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to ensure peak purity and to detect any co-eluting degradants. The method should be validated according to ICH Q2(R1) guidelines.
Q4: What are the typical stress conditions for forced degradation studies of imidazo[4,5-b]pyridine derivatives?
A4: Typical stress conditions, as recommended by the International Council for Harmonisation (ICH), include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a temperature above its expected storage temperature (e.g., 105 °C).
-
Photodegradation: Exposing the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of a generic imidazo[4,5-b]pyridine derivative under various stress conditions.
Table 1: Degradation of Imidazo[4,5-b]pyridine Derivative under Hydrolytic Stress
| Condition | Time (hours) | % Degradation of Parent | Major Degradation Product(s) |
| 0.1 M HCl (60 °C) | 24 | 5.2 | Imidazole ring-opened product |
| 1 M HCl (80 °C) | 8 | 15.8 | Imidazole ring-opened product |
| 0.1 M NaOH (60 °C) | 24 | 8.1 | Imidazole ring-opened product |
| 1 M NaOH (80 °C) | 8 | 22.5 | Imidazole ring-opened product |
Table 2: Degradation of Imidazo[4,5-b]pyridine Derivative under Oxidative, Thermal, and Photolytic Stress
| Condition | Time (hours) | % Degradation of Parent | Major Degradation Product(s) |
| 3% H₂O₂ (RT) | 24 | 12.3 | N-oxide, Hydroxylated derivative |
| 30% H₂O₂ (RT) | 8 | 35.7 | N-oxide, Hydroxylated derivative, Ring-cleaved products |
| Solid, 105 °C | 72 | 3.5 | Not specified |
| Solution, ICH Photostability | 24 | 18.9 | Oxidized and ring-cleaved products |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Prepare a stock solution of the imidazo[4,5-b]pyridine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.
-
Incubate the solution at 60 °C in a water bath.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Prepare a stock solution of the imidazo[4,5-b]pyridine derivative as described in Protocol 1.
-
In a volumetric flask, add a known volume of the stock solution and make up the volume with 3% H₂O₂ to achieve a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
The following diagrams illustrate postulated degradation pathways and a general experimental workflow for stress testing.
Caption: Postulated degradation pathways for imidazo[4,5-b]pyridine derivatives.
Caption: General experimental workflow for forced degradation studies.
Technical Support Center: Navigating Tautomerism in NMR of Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tautomerism in the Nuclear Magnetic Resonance (NMR) analysis of imidazo[4,5-b]pyridines.
Troubleshooting Guide
Researchers often face issues such as peak broadening or the appearance of multiple sets of signals in the NMR spectra of imidazo[4,5-b]pyridines due to the presence of tautomers. This guide offers solutions to these common problems.
Issue 1: My ¹H or ¹³C NMR spectrum shows significantly broadened peaks.
This is a classic sign of molecules undergoing chemical exchange at a rate comparable to the NMR timescale. In the case of imidazo[4,5-b]pyridines, this is often due to proton tautomerism between the N1 and N3 positions of the imidazole ring.
-
Suggested Solution 1: Variable Temperature (VT) NMR.
-
Cooling the sample: Lowering the temperature can slow down the rate of tautomeric exchange. If the exchange is slowed sufficiently, you may observe the resolution of the broadened peaks into two distinct sets of sharp signals, one for each tautomer.
-
Heating the sample: Conversely, increasing the temperature can accelerate the exchange. This may cause the broadened peaks to coalesce into a single set of sharp, averaged signals. This can simplify the spectrum for initial analysis, although information about the individual tautomers is lost.
-
-
Suggested Solution 2: Change the NMR Solvent.
-
The tautomeric equilibrium can be sensitive to the solvent environment. Solvents capable of hydrogen bonding (e.g., DMSO-d₆, Methanol-d₄) may stabilize one tautomer over the other, potentially simplifying the spectrum. Aprotic solvents (e.g., Chloroform-d, Toluene-d₈) may reveal different tautomeric ratios. Experimenting with a range of solvents is recommended.
-
Issue 2: My NMR spectrum displays two distinct sets of signals, complicating interpretation.
This indicates that the tautomeric exchange is slow on the NMR timescale, and both tautomers are being observed simultaneously.
-
Suggested Solution 1: 2D NMR Spectroscopy.
-
NOESY/EXSY: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) experiment can confirm that the two sets of signals arise from species that are in chemical exchange. Cross-peaks between the signals of the two tautomers will be observed.
-
HMBC/HSQC: Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are invaluable for assigning the signals of each tautomer. By analyzing the correlations, you can definitively determine the structure of each species present in the solution.
-
-
Suggested Solution 2: pH Adjustment.
-
The protonation state of the imidazo[4,5-b]pyridine core can significantly influence the tautomeric equilibrium. Adding a small amount of acid (e.g., a drop of DCl in D₂O) or base (e.g., a drop of NaOD in D₂O) to your NMR sample (if your compound is soluble and stable in aqueous media) can shift the equilibrium, potentially favoring one tautomer and simplifying the spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is tautomerism in imidazo[4,5-b]pyridines?
A1: Tautomerism in imidazo[4,5-b]pyridines refers to the migration of a proton between the N1 and N3 atoms of the imidazole ring, resulting in two distinct, yet readily interconvertible, isomers known as tautomers. This is a form of prototropic tautomerism.
Q2: Why is tautomerism a concern in the NMR analysis of these compounds?
A2: The rate of interconversion between tautomers can be on a similar timescale to the NMR experiment. This can lead to peak broadening, making the spectrum difficult to interpret. If the exchange is slow, it can result in multiple sets of peaks, complicating structural elucidation.
Q3: What factors influence the tautomeric equilibrium of imidazo[4,5-b]pyridines?
A3: The position of the tautomeric equilibrium can be influenced by several factors, including:
-
Substituents: The electronic nature and steric bulk of substituents on the heterocyclic core can favor one tautomer over the other.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer through intermolecular interactions.
-
Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.
-
pH: The protonation state of the molecule can significantly affect which tautomer is more stable.
Q4: How can I determine the ratio of tautomers in my sample?
A4: If the NMR signals for both tautomers are well-resolved (i.e., sharp peaks), you can determine the ratio by integrating the corresponding signals in the ¹H NMR spectrum. For example, a 1:3 ratio of tautomers has been observed for some imidazo[4,5-b]pyridine derivatives in DMSO.[1]
Quantitative Data Summary
The ratio of tautomers is highly dependent on the specific compound and the experimental conditions. Below is an illustrative example.
| Compound | Solvent | Temperature | Tautomer Ratio (T1:T2) | Reference |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | DMSO-d₆ | Ambient | 1:3 | [1] |
Experimental Protocols
Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your sample as you would for a standard NMR experiment (5-10 mg in 0.5-0.7 mL of a suitable deuterated solvent).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until you observe sharpening of the signals or precipitation of your compound.
-
Heating: If cooling does not resolve the signals, you can try heating the sample from ambient temperature in a similar stepwise manner. Be mindful of the boiling point of your solvent and the thermal stability of your compound.
-
Data Analysis: Analyze the spectra at different temperatures to identify the coalescence point (the temperature at which two separate signals merge into one broad peak) and the low-temperature regime where signals for both tautomers may be resolved.
2D NOESY/EXSY for Detecting Chemical Exchange
-
Sample Preparation: Prepare a well-shimmed, reasonably concentrated sample. Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.
-
Instrument Parameters (for a 500 MHz spectrometer):
-
Pulse Program: Use a standard NOESY or EXSY pulse sequence (e.g., noesygpph).
-
Temperature: Maintain a constant, well-calibrated temperature.
-
Mixing Time (d8): This is a crucial parameter. For detecting chemical exchange, mixing times in the range of 50-500 ms are typically used. You may need to run a series of experiments with different mixing times to optimize the observation of exchange cross-peaks.
-
Spectral Width and Resolution: Ensure adequate spectral width to cover all relevant signals and sufficient resolution in both dimensions.
-
-
Data Processing and Analysis: Process the 2D data and look for off-diagonal cross-peaks that connect the signals of the two different tautomeric forms. The presence of these cross-peaks is direct evidence of chemical exchange between the two species.
Visualizations
Caption: Prototropic tautomerism in the imidazo[4,5-b]pyridine core.
Caption: Workflow for troubleshooting tautomerism issues in NMR.
References
Technical Support Center: Regioselective N-Alkylation of Imidazopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective N-alkylation of imidazopyridines.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of imidazopyridines, offering potential causes and solutions in a question-and-answer format.
Question 1: My N-alkylation reaction is producing a mixture of regioisomers (e.g., N1 and N4). How can I improve the selectivity for my desired isomer?
Answer:
Achieving high regioselectivity in the N-alkylation of imidazopyridines is a common challenge due to the presence of multiple nucleophilic nitrogen atoms. The outcome of the reaction is often a delicate balance of steric and electronic factors, as well as reaction conditions. Here are key parameters to consider for improving selectivity:
-
Choice of Base and Solvent System: The combination of base and solvent plays a crucial role in determining the regioselectivity.
-
Less hindered nitrogen (e.g., N1): Conditions that favor kinetic control, such as the use of a strong, non-coordinating base (e.g., NaH) in a non-polar aprotic solvent (e.g., THF), can promote alkylation at the more accessible nitrogen.
-
More hindered or thermodynamically more stable product: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or acetonitrile are commonly used and may favor the formation of the thermodynamically more stable regioisomer.[1] In some systems, alkylation occurs preferentially on the pyridine nitrogen.[1]
-
-
Steric Hindrance:
-
On the imidazopyridine core: Bulky substituents on the imidazopyridine ring will direct the alkylation to the less sterically hindered nitrogen atom.
-
On the alkylating agent: Using a bulkier alkylating agent can also enhance selectivity for the less sterically hindered nitrogen.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Protecting Groups: For complex substrates where high regioselectivity is essential, the use of a protecting group on one of the nitrogen atoms is a reliable strategy to direct the alkylation to the desired position.
Question 2: The yield of my N-alkylation reaction is low, or the reaction is not proceeding to completion. What steps can I take to improve the outcome?
Answer:
Low yields in N-alkylation reactions of imidazopyridines can be attributed to several factors, including incomplete deprotonation, the reactivity of the alkylating agent, and reaction conditions.
-
Evaluate the Base: Ensure the base is strong enough to deprotonate the imidazopyridine. For less acidic imidazopyridines, a stronger base like sodium hydride (NaH) may be necessary. The base should be freshly opened or properly stored to ensure its reactivity.
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate. Also, ensure the purity of the alkylating agent.
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions and decreased selectivity.
-
Concentration: Ensure appropriate concentration of reactants. Very dilute conditions may slow down the reaction.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Consider Side Reactions: The N-alkylated product is still nucleophilic and can undergo a second alkylation to form a quaternary salt, especially if an excess of the alkylating agent is used. Careful control of stoichiometry is crucial.
Question 3: I am having difficulty distinguishing between the different N-alkylated regioisomers I have synthesized. What are the best analytical methods for this?
Answer:
Unambiguous characterization of N-alkylated imidazopyridine regioisomers is critical. While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques are essential for definitive structural assignment.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is invaluable for identifying protons that are close in space. For example, a NOESY correlation between the protons of the N-alkyl group and a specific proton on the pyridine or imidazole ring can definitively establish the point of attachment. This is particularly useful for distinguishing between isomers where the alkyl group is on the imidazole versus the pyridine ring.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This can be used to identify long-range couplings between the protons of the N-alkyl group and the carbons of the imidazopyridine core, thereby confirming the substitution pattern.
Frequently Asked Questions (FAQs)
Q1: What are the possible sites of N-alkylation on an imidazo[4,5-b]pyridine core?
A1: The imidazo[4,5-b]pyridine core has three nitrogen atoms that can potentially be alkylated: N1 and N3 on the imidazole ring, and N4 on the pyridine ring. The tautomeric nature of the N-H proton on the imidazole ring means that it can reside on either N1 or N3, and upon deprotonation, the resulting anion is delocalized over these two nitrogens.
Q2: How does the choice of solvent affect the regioselectivity of N-alkylation?
A2: The solvent can influence the solubility of the reactants and the nature of the deprotonated imidazopyridine anion. Polar aprotic solvents like DMF and acetonitrile are commonly used. The specific solvent can affect the aggregation state of the base and the substrate, which in turn can influence which nitrogen atom is more accessible for alkylation.
Q3: Can I use protecting groups to control the regioselectivity?
A3: Yes, using a protecting group is a robust strategy to achieve high regioselectivity. By protecting one or more nitrogen atoms, you can direct the alkylation to the desired unprotected nitrogen. The choice of protecting group will depend on the overall synthetic strategy and the stability of the imidazopyridine derivative.
Q4: What are common side reactions to be aware of during N-alkylation of imidazopyridines?
A4: Besides the formation of a mixture of regioisomers, a common side reaction is dialkylation, where the initially formed N-alkylated product reacts with another equivalent of the alkylating agent to form a quaternary imidazolium or pyridinium salt. This can be minimized by carefully controlling the stoichiometry and adding the alkylating agent slowly.
Data Presentation
The following table provides an illustrative example of how reaction conditions can influence the regioselectivity of N-alkylation in a related heterocyclic system, indazole. This demonstrates the principles that can be applied to optimize the regioselectivity of imidazopyridine alkylation.
Table 1: Effect of Solvent on the N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Entry | Solvent | Isolated Yield of N1-isomer (%) |
| 1 | DMF | 60 |
| 2 | DMSO | 54 |
| 3 | NMP | 42 |
| 4 | Chlorobenzene | 66 |
| 5 | Toluene | 56 |
| 6 | Dioxane | 96 |
Data adapted from a study on a related heterocyclic system and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes a general method for the N-alkylation of an imidazopyridine derivative, which may result in a mixture of regioisomers.
Materials:
-
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Gentle heating (e.g., to 50-60 °C) may be required for less reactive alkylating agents.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Structural Elucidation of Regioisomers by 2D-NOESY
This protocol outlines the general steps for using 2D-NOESY to determine the structure of an N-alkylated imidazopyridine.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a 2D-NOESY spectrum on an NMR spectrometer. The mixing time is a key parameter and should be optimized to observe the desired correlations.
-
Data Analysis: Process the 2D-NOESY data and look for key through-space correlations. For example, to confirm the N4-alkylation of an imidazo[4,5-b]pyridine, a cross-peak between the protons of the alkyl group and the H5 proton on the pyridine ring would be expected.[1]
Visualizations
Caption: A troubleshooting workflow for N-alkylation of imidazopyridines.
Caption: Key factors influencing the regioselectivity of N-alkylation.
References
Technical Support Center: Optimization of Suzuki Coupling for Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Suzuki coupling reactions of imidazo[4,5-b]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of imidazo[4,5-b]pyridines in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My Suzuki coupling reaction with an imidazo[4,5-b]pyridine substrate is resulting in a very low yield or no desired product at all. What are the primary factors to investigate?
-
Answer: Low or no yield in a Suzuki coupling with imidazo[4,5-b]pyridines can stem from several factors. Systematically evaluate the following:
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Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) sources like Pd(PPh₃)₄ are often used. If using a Pd(II) precatalyst, it must be effectively reduced in-situ. Catalyst degradation can occur with prolonged exposure to air.
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1]
-
Base Selection: The choice and quality of the base are critical. For imidazo[4,5-b]pyridines, common bases include K₂CO₃ and CsF.[2][3] The base must be anhydrous and finely powdered to ensure effective reaction.
-
Solvent System: A mixture of solvents, such as toluene:ethanol (4:1), has been shown to be effective.[2] The solvent must be anhydrous and degassed.
-
Reaction Temperature: While conventional heating can be used, microwave irradiation has been demonstrated to significantly shorten reaction times and improve yields for this class of compounds.[2][4] A typical temperature is 120°C.[4]
-
Issue 2: Presence of Significant Side Products
-
Question: My reaction mixture shows the formation of significant side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
-
Answer: The formation of side products is a common challenge. Here are strategies to mitigate them:
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Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective way to prevent homocoupling.
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich boronic acids.[5] To minimize this:
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Use a milder base like KF.
-
Ensure anhydrous conditions, as water can facilitate this side reaction.
-
Consider using boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[6]
-
-
Dehalogenation: The loss of the halide from your imidazo[4,5-b]pyridine starting material can occur. This can be minimized by optimizing the reaction time; shorter reaction times are generally preferred.
-
Issue 3: Difficulty with Sterically Hindered Substrates
-
Question: I am working with a sterically hindered imidazo[4,5-b]pyridine or boronic acid, and the reaction is not proceeding efficiently. What modifications should I consider?
-
Answer: Steric hindrance can significantly slow down the key steps in the catalytic cycle. To overcome this, consider the following:
-
Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be effective. Employing bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can accelerate both the oxidative addition and reductive elimination steps.[5]
-
Higher Temperatures: More forcing reaction conditions, such as higher temperatures, may be necessary. Microwave heating can be particularly effective in this regard.
-
Alternative Catalysts: Catalysts like (A-taphos)₂PdCl₂ have been reported to be effective for the derivatization of the imidazo[4,5-b]pyridine core.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for optimizing the reaction conditions for a new imidazo[4,5-b]pyridine substrate?
-
A1: A reliable starting point for optimization is to use Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a 4:1 mixture of toluene:ethanol as the solvent system, with microwave heating at 120°C for 2 hours.[2][4] From there, you can screen other catalysts, bases, and solvent systems if the yield is not satisfactory.
-
Q2: How does the electronic nature of the substituents on the coupling partners affect the reaction?
-
A2: Electron-withdrawing groups on the imidazo[4,5-b]pyridine halide can facilitate the oxidative addition step, while electron-donating groups can have the opposite effect. Conversely, electron-rich boronic acids can sometimes be more prone to protodeboronation.
-
Q3: Can I use boronic esters instead of boronic acids?
-
A3: Yes, boronic esters, such as pinacol esters, are excellent alternatives to boronic acids. They are often more stable, easier to purify, and less prone to side reactions like protodeboronation.[6]
-
Q4: What is the role of water in the Suzuki coupling reaction?
-
A4: While strictly anhydrous conditions are often recommended to prevent side reactions, a small amount of water can sometimes be beneficial or even necessary, particularly when using inorganic bases like K₂CO₃, as it can aid in their dissolution and facilitate the transmetalation step. However, excessive water can lead to protodeboronation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions for imidazo[4,5-b]pyridines based on reported data.
Table 1: Catalyst and Base Screening for a Model Suzuki Coupling of a Halogenated Imidazo[4,5-b]pyridine
| Catalyst | Base | Solvent | Heating Method | Reaction Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (4:1) | Microwave | 2 h | 35-100 | [2] |
| (A-taphos)₂PdCl₂ | CsF | DME | Microwave | Not specified | Good to Excellent | [3][7] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Conventional | 12 h | Moderate | [6] |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | Conventional | 18 h | High | [6] |
Note: Yields are highly substrate-dependent.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of Imidazo[4,5-b]pyridines [4]
-
Reaction Setup: To a microwave reactor tube, add the halogenated imidazo[4,5-b]pyridine (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene:ethanol 4:1).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor and heat to 120°C for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: General experimental workflow for Suzuki coupling of imidazo[4-5-b]pyridines.
References
- 1. quora.com [quora.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1H-Imidazo[4,5-b]pyridine-2-thiol for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-Imidazo[4,5-b]pyridine-2-thiol in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility for a biological assay?
A1: The initial approach to solubilizing this compound, a heterocyclic compound, should begin with the use of a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1] It is crucial to first prepare a high-concentration stock solution in 100% DMSO.[2] This stock can then be serially diluted to the final desired concentration in your aqueous assay buffer. To avoid precipitation, it is important to ensure the final concentration of DMSO in the assay is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q2: I am still observing precipitation when diluting my DMSO stock solution into the aqueous assay buffer. What should I try next?
A2: If direct dilution of a DMSO stock of this compound leads to precipitation, several alternative strategies can be employed. These include pH modification, the use of co-solvents, and complexation.[4][5] Given that the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[6][7][8] For many weakly acidic or basic compounds, moving the pH away from the compound's isoelectric point can increase solubility.
Q3: How does pH adjustment enhance the solubility of this compound?
A3: The solubility of ionizable compounds is pH-dependent.[6][7] this compound contains both acidic (thiol) and basic (imidazole and pyridine nitrogens) functional groups. By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form of the compound.[6][8] For a compound with basic properties, lowering the pH (making it more acidic) will lead to protonation and increased solubility. Conversely, for a compound with acidic properties, increasing the pH (making it more basic) will result in deprotonation and enhanced solubility. It is recommended to experimentally determine the optimal pH for solubilization.
Q4: What are co-solvents and how can they help improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[9][10][11] They work by reducing the polarity of the solvent system, which can better accommodate non-polar molecules.[11][] Besides DMSO, other commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][13] When using co-solvents, it is essential to perform toxicity controls to ensure the chosen co-solvent and its final concentration do not adversely affect the biological system being studied.[13]
Q5: Can cyclodextrins be used to enhance the solubility of this compound?
A5: Yes, cyclodextrins are a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[14][15][16][17][18] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate the hydrophobic this compound molecule within their cavity, forming an inclusion complex.[14][15] This complex has a higher apparent water solubility and can improve the stability of the compound in solution.[14][16] Various types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution from DMSO stock into aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of the high-concentration organic stock solution.[5] | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[2][3] 2. Stepwise Dilution: Perform serial dilutions in the aqueous buffer to avoid a sudden change in solvent polarity.[3] 3. pH Adjustment: Experimentally determine a buffer pH that maximizes the solubility of the compound.[6][] 4. Use of Co-solvents: Introduce a biocompatible co-solvent like PEG 400 or ethanol into the final dilution.[][13] |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Visual Inspection: Before use, visually inspect the solution for any precipitate. Centrifuge the solution and test the supernatant if necessary. 2. Solubility Assessment: Perform a preliminary solubility test to determine the maximum soluble concentration in your final assay medium. |
| Cell toxicity observed at effective compound concentrations. | The solvent (e.g., DMSO) or the solubilizing agent itself may be causing cytotoxicity. | 1. Vehicle Control: Always include a vehicle control with the highest concentration of the solvent/solubilizing agent used in the experiment.[2] 2. Lower Solvent Concentration: Reduce the final concentration of the organic solvent. 3. Alternative Solubilization Method: Explore less toxic solubilization methods, such as cyclodextrin complexation.[16] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).[2] Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Serial Dilution for Assay:
-
Perform initial dilutions of the stock solution in 100% DMSO if necessary.
-
For the final dilution into the aqueous assay medium, add the DMSO stock dropwise while vortexing the medium to ensure rapid mixing and minimize precipitation.
-
Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (e.g., 0.5%).[2][3]
-
Protocol 2: Solubility Enhancement using pH Adjustment
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., from pH 4.0 to pH 9.0).
-
Add the compound: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separate undissolved compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Determine optimal pH: Identify the pH at which the highest concentration of the compound is dissolved. Use this buffer pH for your biological assays.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a cyclodextrin solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add the compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Remove undissolved compound: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine concentration: Quantify the concentration of the solubilized compound in the filtrate. This solution can then be used for biological assays.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Key strategies for enhancing compound solubility.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. wisdomlib.org [wisdomlib.org]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Analysis of Imidazo[4,5-b]pyridine and Benzimidazole Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine and benzimidazole scaffolds are privileged structures in medicinal chemistry, each forming the core of numerous biologically active compounds. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides an objective comparison of the biological performance of these two heterocyclic systems, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Comparative Biological Activities
This section presents a comparative overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory activities of derivatives based on the imidazo[4,5-b]pyridine and benzimidazole scaffolds. The quantitative data, primarily half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, are summarized in the tables below for easy comparison. It is important to note that the presented values are derived from various studies and experimental conditions, which should be taken into account when drawing direct comparisons.
Anticancer Activity
Both imidazo[4,5-b]pyridine and benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.
Imidazo[4,5-b]pyridine derivatives have shown promise as potent anticancer agents, with some compounds exhibiting significant inhibitory activity against key kinases involved in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9).[1] Certain derivatives have displayed pronounced and selective activity against colon carcinoma cells.
Benzimidazole derivatives are well-established as anticancer agents, with some compounds having progressed to clinical use.[2][3] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, a critical process for cell division, as well as the inhibition of other key enzymes like topoisomerases and protein kinases.[4]
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Imidazo[4,5-b]pyridine | Compound I | MCF-7 (Breast) | Not Specified (Significant Activity) | CDK9 Inhibition | [1] |
| Compound IX | HCT116 (Colon) | Not Specified (Remarkable Activity) | CDK9 Inhibition | [1] | |
| CDK9 Inhibitor | HCT116 (Colon) | 0.63 - 1.32 | CDK9 Inhibition | [1] | |
| 2,3-diaryl derivative (3f) | K562 (Leukemia) | Not Specified (Most Sensitive) | Not Specified | [5] | |
| Benzimidazole | Bendamustine | Lymphoma | Clinically Used | DNA Alkylating Agent | [6] |
| Dovitinib | Multiple | FGFR-1: 0.008, VEGFR-2: 0.013 | Multiple RTK, Topo II Inhibition | [6] | |
| 2-phenylthiomethylbenzimidazole | Not Specified | Topo II: 17 | Topoisomerase II Inhibition | [6] | |
| Hybrid 5a | HepG-2 (Liver) | 3.87 | EGFR, VEGFR-2, Topo II Inhibition | [6] | |
| Hybrid 6g | HCT-116 (Colon) | 3.34 | EGFR, VEGFR-2, Topo II Inhibition | [6] |
Note: A direct comparison is challenging due to the variety of derivatives and cell lines tested in different studies. "Not Specified" indicates that the source mentions significant activity without providing a specific IC50 value.
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for new antimicrobial agents, and both scaffolds have shown considerable promise in this area.
Imidazo[4,5-b]pyridine derivatives have been investigated for their antibacterial and antifungal activities. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7][8] For instance, the introduction of a methyl group at the C5 position has been shown to enhance activity against tested bacterial strains.[7]
Benzimidazole derivatives possess a broad spectrum of antimicrobial activity.[9][10] They are known to be effective against various strains of bacteria and fungi.[9][11] The mechanism of their antifungal action can involve the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[9]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine | Compound 14 | E. coli | >64 µM (Moderate Activity) | [12] |
| 2,6-diarylpiperidin-4-one hybrid | S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumonia | Not Specified (Increased Activity with Chlorine) | [7] | |
| Benzimidazole | Fluorinated derivative (TFBZ) | MRSA | 4 | [13] |
| TFBZ | S. aureus | 0.99 (MIC50) | [13] | |
| TFBZ | P. aeruginosa | 42.95 (MIC50) | [13] | |
| Benzimidazole-hydrazone | Candida species | Not Specified (Notable Activity) | [11] | |
| Benzimidazole-triazole hybrid 37b | S. aureus | 3.125 | [14] | |
| Benzimidazole-triazole hybrid 37b | E. coli | 3.125 | [14] |
Note: MIC values are highly dependent on the specific derivative and microbial strain tested. MIC50 represents the minimum inhibitory concentration for 50% of the tested strains.
Antiviral Activity
The search for effective antiviral therapies is a continuous effort, and both imidazo[4,5-b]pyridines and benzimidazoles have emerged as potential candidates.
Imidazo[4,5-b]pyridine derivatives have demonstrated antiviral activity against a range of RNA and DNA viruses.[12] Certain bromo-substituted and cyano-substituted derivatives have shown selective but moderate activity against the Respiratory Syncytial Virus (RSV).[12]
Benzimidazole derivatives are known to exhibit a wide spectrum of antiviral activities.[15][16] Numerous derivatives have been screened, with many showing activity against viruses such as Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[15]
Table 3: Comparative Antiviral Activity (EC50 in µM)
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | 21 | [12] |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | 58 | [12] | |
| Benzimidazole | 14 compounds | Coxsackievirus B5 (CVB-5) | 9 - 17 | [15] |
| 7 compounds | Respiratory Syncytial Virus (RSV) | 5 - 15 | [15] |
Note: EC50 (half-maximal effective concentration) values indicate the concentration of a drug that gives half-maximal response.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a key research area.
Imidazo[4,5-b]pyridine derivatives have been explored for their anti-inflammatory properties. Studies have shown that some derivatives can inhibit the expression of inflammatory cytokines.[17] For instance, certain compounds have been identified as selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[7][18]
Benzimidazole derivatives have a well-documented history of anti-inflammatory activity.[19][20] Their mechanisms of action can include the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[21] Some derivatives exhibit atypical anti-inflammatory activity, potentially through effects on neutrophil function.[21]
Table 4: Comparative Anti-inflammatory Activity (IC50 in µM)
| Compound Class | Derivative | Target/Assay | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 23 | iNOS | pIC50 = 7.09 | [7][18] |
| 2,3-diaryl derivative (3f) | COX-2 | 9.2 | [5][22] | |
| 2,3-diaryl derivative (3f) | COX-1 | 21.8 | [5][22] | |
| Benzimidazole | Anacardic acid substituted | COX-2 | Not Specified (Inhibits) | [20] |
| Methane-sulphonamido substituted | Carrageenan-induced rat paw edema | Not Specified (Better than rofecoxib) | [20] | |
| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Carrageenan-induced rat paw edema | 53.2% inhibition at 100 mg/kg | [20] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate at 37 °C for 1.5 hours.[23]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker.[23] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[23]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells).
Agar Disk Diffusion for Antimicrobial Susceptibility
Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a zone of inhibition.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly swab the entire surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine whether the microorganism is susceptible, intermediate, or resistant to the antimicrobial agent by comparing it to standardized charts.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid.
Procedure:
-
Reaction Mixture Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[24]
-
Enzyme Addition: Add 20 µL of a solution containing either COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature for 2 minutes.[24]
-
Inhibitor Pre-incubation: Add 2 µL of the test inhibitor in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes.[24]
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.
-
Reaction Termination and Product Quantification: After a specific incubation time, stop the reaction and quantify the amount of PGE2 produced, typically using a competitive ELISA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows are provided below using Graphviz (DOT language) to enhance understanding.
Benzimidazole Mechanism of Action in Cancer
Benzimidazoles can induce cancer cell death through the disruption of microtubule polymerization, a critical process for cell division. This leads to cell cycle arrest and subsequent apoptosis.
Caption: Benzimidazole inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Imidazo[4,5-b]pyridine in Anti-inflammatory Signaling
Certain imidazo[4,5-b]pyridine derivatives can exert anti-inflammatory effects by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.
Caption: Imidazo[4,5-b]pyridine derivatives can inhibit iNOS activity to reduce inflammation.
General Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of novel compounds for their biological activity.
Caption: A generalized workflow for the discovery of biologically active compounds.
Conclusion
Both imidazo[4,5-b]pyridine and benzimidazole scaffolds serve as excellent starting points for the development of new therapeutic agents with a wide range of biological activities. Benzimidazoles are a more extensively studied class of compounds with several derivatives already in clinical use, particularly as anthelmintics and anticancer agents. Their mechanisms of action, such as tubulin polymerization inhibition, are well-characterized.
Imidazo[4,5-b]pyridines, while perhaps less explored, represent a promising and versatile scaffold. Recent research has highlighted their potential as potent and selective inhibitors of various kinases and enzymes involved in cancer and inflammation. The nitrogen atom in the pyridine ring offers an additional point for modification compared to the benzene ring of benzimidazole, potentially allowing for finer tuning of physicochemical properties and biological activity.
Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to inform such decisions and stimulate further research into the therapeutic potential of these important heterocyclic compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 4. jocpr.com [jocpr.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. scribd.com [scribd.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. clyte.tech [clyte.tech]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of imidazo[4,5-b]pyridine-2-thiol derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine-2-thiol Derivatives
The imidazo[4,5-b]pyridine scaffold, being a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] Derivatives of this core structure, particularly those with a 2-thiol modification, have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][4] This guide provides a comparative analysis of the structure-activity relationships of various imidazo[4,5-b]pyridine-2-thiol derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.[5][6][7]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Several compounds exhibited potent CDK9 inhibitory activity, with IC50 values in the sub-micromolar range.[5] The general structure involves an imidazo[4,5-b]pyridine core with various substitutions at the N-phenyl group.
Table 1: Anticancer and CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives [5]
| Compound | R | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | CDK9 IC50 (µM) |
| I | H | 1.23 | 2.45 | 0.88 |
| II | 4-OCH3 | 0.98 | 3.11 | 0.75 |
| IIIa | 4-Cl | 1.15 | 5.21 | 0.63 |
| IIIb | 3,4-diCl | 0.89 | 4.87 | 0.71 |
| IV | 4-F | 1.02 | 6.32 | 0.92 |
| VI | 4-NO2 | 0.76 | 7.11 | 1.32 |
| VIIa | 2-CH3 | 1.35 | 8.12 | 1.11 |
| VIII | 4-CH3 | 0.95 | 2.89 | 0.81 |
| IX | 3-OCH3 | 1.08 | 3.54 | 0.99 |
| Sorafenib | - | - | - | 0.76 |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the N-phenyl ring: The presence of electron-withdrawing groups (e.g., Cl, NO2) or electron-donating groups (e.g., OCH3, CH3) at the para position of the N-phenyl ring generally leads to potent activity.
-
Halogen substitution: Chloro-substituted derivatives, particularly the 3,4-dichloro substituted compound (IIIb), showed strong activity against MCF-7 cells.[5]
-
Nitro group: The presence of a nitro group at the para position (VI) resulted in the most potent activity against the MCF-7 cell line.[5]
Aurora Kinase Inhibition
A hit generation and exploration approach led to the discovery of potent inhibitors of Aurora kinases A, B, and C.[7] The lead compound, 31 , demonstrated significant inhibitory activity against all three kinases and inhibited cell proliferation.
Table 2: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives [7]
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| 31 | 0.042 | 0.198 | 0.227 |
Structure-Activity Relationship (SAR) Insights:
-
The core imidazo[4,5-b]pyridine structure with a piperazine linker and a thiazolyl acetamide side chain was found to be crucial for the potent Aurora kinase inhibition.[7]
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.[1][4]
Antibacterial Activity
Several studies have reported the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[4][8]
Table 3: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives [4][8]
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
| Compound 2 | Bacillus cereus | 15 | - |
| Escherichia coli | 9 | - | |
| Compound 4 | Bacillus cereus | 18 | - |
| Escherichia coli | 11 | - | |
| Compound 14 | Escherichia coli | - | 32 µM |
Structure-Activity Relationship (SAR) Insights:
-
N-alkylation of the imidazo[4,5-b]pyridine core appears to influence antibacterial activity.[8]
-
Gram-positive bacteria were generally more sensitive to these compounds compared to Gram-negative bacteria.[8]
-
The presence of a 2-imidazolinyl amidino group in compound 14 conferred moderate activity against E. coli.[9]
Experimental Protocols
General Synthesis of Imidazo[4,5-b]pyridine Derivatives
A common synthetic route involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.[1][10] For 2-thiol derivatives, carbon disulfide is often used as a reagent.
Workflow for Synthesis:
Caption: General synthetic scheme for imidazo[4,5-b]pyridine-2-thiol derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: The kinase (e.g., CDK9, Aurora A) and its specific substrate are prepared in an assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the kinase.
-
Reaction Initiation: The reaction is initiated by adding ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based method.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway Inhibition:
Caption: Inhibition of the CDK9 pathway by imidazo[4,5-b]pyridine derivatives.
Antibacterial Susceptibility Testing (Microdilution Method)
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The imidazo[4,5-b]pyridine-2-thiol scaffold serves as a promising framework for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors for various biological targets. For anticancer applications, substitutions on the N-phenyl ring are critical for CDK9 inhibitory activity. In the case of antimicrobial agents, N-alkylation plays a significant role in modulating their efficacy. Further optimization of these derivatives, guided by the SAR insights, holds the potential for the discovery of new and effective drugs.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Imidazo[4,5-b]pyridine-2-thiol vs. Purine Analogues: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that offer improved potency, selectivity, and drug-like properties. Among the myriad of heterocyclic compounds explored, the 1H-imidazo[4,5-b]pyridine core has emerged as a promising pharmacophore due to its structural resemblance to endogenous purines. This guide provides a detailed comparison of 1H-imidazo[4,5-b]pyridine-2-thiol and its derivatives with established purine analogue kinase inhibitors, supported by experimental data and methodologies to aid in the rational design of next-generation therapeutics.
At a Glance: Structural Analogy and Kinase Inhibition
1H-Imidazo[4,5-b]pyridines are structurally analogous to purines, with a nitrogen atom replacing a carbon atom in the six-membered ring. This modification alters the electronic properties and hydrogen bonding capabilities of the molecule, offering a unique platform for engaging the ATP-binding pocket of kinases. While extensive research has focused on substituted imidazo[4,5-b]pyridines, data on the parent compound, this compound, as a kinase inhibitor is limited in publicly available literature. However, the well-documented activity of its derivatives strongly suggests the potential of this scaffold.
In contrast, purine analogues such as roscovitine, olomoucine, and 6-thioguanine are well-characterized kinase inhibitors, with a wealth of data available on their inhibitory profiles against a broad range of kinases.
Comparative Kinase Inhibitory Activity
To provide a meaningful comparison, this guide presents the inhibitory activity (IC50 values) of representative imidazo[4,5-b]pyridine derivatives and key purine analogues against clinically relevant kinases: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3).
| Kinase Target | 1H-Imidazo[4,5-b]pyridine Derivatives (IC50 in µM) | Purine Analogues (IC50 in µM) |
| CDK9/cyclin T1 | Data not available for the thiol. A derivative, CDDD11-8, has a Ki of 0.008 µM.[1] | Roscovitine: 0.60 µM[2] Olomoucine II: 0.06 µM[3] |
| Aurora A | A derivative, CCT137690, has an IC50 of 0.015 µM.[4] Another derivative, compound 31, has an IC50 of 0.042 µM.[5] | Data not readily available in searched literature. |
| Aurora B | A derivative, CCT137690, has an IC50 of 0.025 µM.[4] Another derivative, compound 31, has an IC50 of 0.198 µM.[5] | Data not readily available in searched literature. |
| FLT3 | A dual FLT3/Aurora kinase inhibitor derivative, 27e, has a Kd of 6.2 nM (0.0062 µM).[6] | A derivative of 6-thioguanine has shown activity, but specific IC50 values against FLT3 are not detailed. |
Note: Direct comparison is challenging due to the lack of publicly available data for this compound. The data for its derivatives, however, indicate that the imidazo[4,5-b]pyridine scaffold can yield highly potent kinase inhibitors, often with potencies in the nanomolar range, which is comparable to or exceeds that of many established purine analogues against certain kinases.
Key Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for predicting the cellular consequences of their inhibition.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).
Caption: FLT3 signaling cascade and the point of inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.
Caption: Role of Aurora kinases in mitosis and their inhibition.
CDK9 Signaling Pathway
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II. Its inhibition can lead to the downregulation of anti-apoptotic proteins.
Caption: CDK9-mediated transcriptional control and its inhibition.
Experimental Protocols
To facilitate the direct comparison of novel compounds with existing inhibitors, detailed and robust experimental protocols are essential.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.
Caption: Workflow for a biochemical kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, purine analogues)
-
DMSO (for compound dilution)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and ATP in the assay buffer. The concentrations of each component should be optimized for the specific kinase being assayed.
-
Initiate Reaction: Add the kinase reaction master mix to all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Caption: Workflow for a cell-based kinase inhibition assay using Western blot.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture: Seed the appropriate cancer cell line in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate. Subsequently, the membrane can be stripped and re-probed with an antibody against the total amount of the substrate to ensure equal protein loading.
-
Secondary Antibody and Detection: Incubate the membrane with an HRP-conjugated secondary antibody and then with a chemiluminescent substrate.
-
Signal Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Mechanism of Imidazo[4,5-b]pyridine-2-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed antifungal mechanism of action for imidazo[4,5-b]pyridine-2-thiol and its derivatives against established antifungal agents. While direct experimental data for the specific thiol derivative is limited in publicly available literature, this document outlines the validated mechanism for structurally related imidazo[4,5-b]pyridine compounds and compares their performance with the widely-used azole antifungals, fluconazole and miconazole. The central hypothesis is that imidazo[4,5-b]pyridines, akin to azoles, exert their antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical step in the ergosterol biosynthesis pathway.
Comparison of Antifungal Potency and Target Inhibition
The following tables summarize the available quantitative data for imidazo[4,5-b]pyridine derivatives and the comparator drugs, fluconazole and miconazole. This data provides a benchmark for evaluating the potential efficacy of novel compounds within this class.
Table 1: Minimum Inhibitory Concentrations (MIC) Against Candida Species
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine Derivatives (2g, 2h, 4a, 4b) | Candida albicans, Candida parapsilosis | 4 - 8 | [1] |
| Fluconazole | Candida albicans | ≤ 8 (Susceptible) | [2] |
| Miconazole | Candida albicans | 1 - 10 | [3][4] |
| Miconazole (FLU-resistant strains) | Candida spp. | 0.5 (MIC90) | [5] |
Table 2: Inhibition of Lanosterol 14α-Demethylase (CYP51)
| Compound/Drug | IC50 (µM) | Reference |
| Benzimidazole-Pyridine Hybrid (3k) | 4.2 | [6] |
| Fluconazole | 0.6 | [6] |
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary proposed mechanism of action for imidazo[4,5-b]pyridine-2-thiol is the disruption of the fungal cell membrane integrity by inhibiting the ergosterol biosynthesis pathway. This pathway is essential for fungal survival, as ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The key enzyme in this pathway targeted by azole antifungals is lanosterol 14α-demethylase (CYP51). By inhibiting this enzyme, the conversion of lanosterol to ergosterol is blocked. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the cell membrane, ultimately increasing membrane permeability and leading to fungal cell death.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by imidazo[4,5-b]pyridine-2-thiol.
Experimental Protocols for Mechanism Validation
To validate the proposed antifungal mechanism of action, a series of key experiments should be performed. The following are detailed methodologies for these essential assays.
Ergosterol Biosynthesis Quantification Assay
This assay directly measures the impact of the test compound on the total ergosterol content in fungal cells.
Protocol:
-
Fungal Culture Preparation: Culture the desired fungal strain (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
-
Compound Treatment: Aliquot the fungal culture into tubes and treat with various concentrations of imidazo[4,5-b]pyridine-2-thiol (typically ranging from sub-MIC to supra-MIC values). Include a no-drug control and a positive control (e.g., fluconazole). Incubate for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation, wash with sterile distilled water, and determine the wet or dry weight of the cell pellet.
-
Sterol Extraction:
-
Add a solution of 25% alcoholic potassium hydroxide to the cell pellet.
-
Vortex and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Allow the samples to cool to room temperature.
-
Add a mixture of sterile distilled water and n-heptane, vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Transfer the n-heptane layer to a quartz cuvette.
-
Scan the absorbance of the extract from 240 nm to 300 nm using a UV-Vis spectrophotometer.
-
Ergosterol and the precursor 24(28)-dehydroergosterol will produce a characteristic four-peaked curve.
-
-
Data Analysis: Calculate the percentage of ergosterol content relative to the control and plot a dose-response curve to determine the IC50 value for ergosterol biosynthesis inhibition.
Cell Membrane Permeability Assay
This assay assesses the integrity of the fungal cell membrane after treatment with the test compound by measuring the uptake of a fluorescent dye that can only enter cells with compromised membranes.
Protocol:
-
Fungal Culture Preparation: Grow the fungal strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., PBS), and resuspend in the same buffer to a standardized cell density.
-
Compound Treatment and Staining:
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the cell suspension.
-
Simultaneously, add a fluorescent dye such as propidium iodide (PI) or SYTOX Green.
-
Include a no-drug control and a positive control known to disrupt membrane integrity.
-
-
Fluorescence Measurement:
-
Incubate the samples at an appropriate temperature (e.g., 37°C) in the dark.
-
Measure the fluorescence intensity at time intervals (e.g., 0, 5, 15, 30, 60 minutes) using a fluorometer or a fluorescence microscope.
-
-
Data Analysis: An increase in fluorescence intensity over time in the treated samples compared to the control indicates an increase in cell membrane permeability.
Lanosterol 14α-Demethylase (CYP51) Activity Assay
This in vitro assay directly measures the inhibitory effect of the compound on the activity of the purified or recombinantly expressed CYP51 enzyme.
Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain purified or recombinant fungal CYP51 enzyme.
-
Prepare a solution of the substrate, lanosterol (or a suitable labeled analogue), in a detergent-containing buffer to ensure solubility.
-
-
Reaction Mixture:
-
In a microplate or reaction tube, combine the reaction buffer, a source of reducing equivalents (NADPH), and the CYP51 enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture for a short period.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the lanosterol substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined time.
-
Reaction Termination and Product Extraction: Stop the reaction by adding a strong acid or an organic solvent. Extract the sterols from the reaction mixture using an organic solvent (e.g., ethyl acetate or hexane).
-
Product Analysis:
-
Dry the organic extract and resuspend in a suitable solvent.
-
Analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the substrate (lanosterol) and the product (demethylated lanosterol).
-
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for validating the antifungal mechanism of action of a novel compound like imidazo[4,5-b]pyridine-2-thiol.
Caption: Workflow for validating the antifungal mechanism of action.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Imidazo[4,5-b]pyridines on Cancer Cell Lines: A Research Guide
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their structural similarity to purines allows them to interact with various biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This guide provides a comparative analysis of the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on different cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazo[4,5-b]pyridine derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Compound ID/Reference | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound IX [1] | MCF-7 | Breast Adenocarcinoma | 0.85 |
| HCT116 | Colon Carcinoma | 1.05 | |
| Compound VIII [1] | MCF-7 | Breast Adenocarcinoma | 0.92 |
| HCT116 | Colon Carcinoma | 1.12 | |
| Compound with N-hydroxy-carboximidamide group [2] | MCF-7 | Breast Adenocarcinoma | 0.082 |
| Tetracyclic Derivative 6a [3] | HCT116 | Colon Carcinoma | 0.2-0.9 |
| Tetracyclic Derivative 8 [3] | HCT116 | Colon Carcinoma | 0.2-0.9 |
| Tetracyclic Derivative 10 [3] | HCT116 | Colon Carcinoma | 0.2-0.9 |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines [4][5] | K562 | Chronic Myelogenous Leukemia | Moderate Activity |
| SaOS2 | Osteosarcoma | Moderate Activity | |
| MCF-7 | Breast Adenocarcinoma | Moderate Activity | |
| MDA-MB-468 | Breast Adenocarcinoma | Moderate Activity | |
| Amidino-substituted derivative 10 [6] | SW620 | Colorectal Adenocarcinoma | 0.4 |
| Amidino-substituted derivative 14 [6] | SW620 | Colorectal Adenocarcinoma | 0.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-b]pyridine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[1]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration (e.g., the IC50 value) of the imidazo[4,5-b]pyridine derivative for a specified time (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for some imidazo[4,5-b]pyridine derivatives, which involves the inhibition of Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and ultimately induces programmed cell death in cancer cells.[1][7]
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the cytotoxic and apoptotic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1H-Imidazo[4,5-b]pyridine-2-thiol: HPLC-UV and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and research chemicals is a critical aspect of drug development and scientific research. This guide provides a comparative analysis of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity validation of 1H-Imidazo[4,5-b]pyridine-2-thiol, a significant heterocyclic compound.[1] Alternative analytical techniques are also discussed to provide a comprehensive overview for selecting the most appropriate method based on specific laboratory needs.
Introduction to this compound
This compound is a heterocyclic compound containing an imidazopyridine core.[2] This structural motif is found in numerous pharmacologically active molecules with a wide range of activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] Given its potential therapeutic importance, ensuring the purity of this compound is paramount for reliable biological and pharmacological studies.
The general workflow for the purity validation of a chemical compound like this compound is a multi-step process. It begins with the careful preparation of the sample, followed by instrumental analysis to separate the main compound from any impurities. The resulting data is then processed and analyzed to calculate the purity percentage. Finally, a comprehensive report is generated, and all data is properly documented for quality assurance and regulatory purposes.
Caption: General workflow for purity validation of a chemical compound.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is the most common and reliable method for assessing the purity of non-volatile organic compounds like this compound. This technique separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV
A typical HPLC-UV method for the analysis of imidazole-containing compounds can be adapted for this compound. The following protocol is a representative example based on methods developed for similar structures.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate adjusted to pH 3.2 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[3][4][5]
-
Column Temperature: Maintained at ambient or a controlled temperature, for instance, 40°C, to ensure reproducibility.[7]
-
Detection Wavelength: The UV detector should be set at a wavelength where the analyte has maximum absorbance, which can be determined by a UV scan of the compound. For related thiol and imidazole compounds, detection is often performed in the range of 270-330 nm.[3][4][5][6]
-
Injection Volume: Typically 10-20 µL.[7]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 25 µg/mL) with the mobile phase.
Alternative and Complementary Analytical Methods
While HPLC-UV is a robust method, other techniques can be employed for purity determination, each with its own set of advantages and limitations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This is particularly useful for identifying unknown impurities by providing information about their molecular weights.
Thin-Layer Chromatography (TLC)
TLC is a simpler, faster, and less expensive chromatographic technique that can be used for a preliminary assessment of purity and for monitoring the progress of reactions. While not as quantitative as HPLC, it is an excellent qualitative tool.
Spectrophotometric Methods (e.g., Ellman's Assay)
For thiol-containing compounds, spectrophotometric assays like the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can be used to quantify the thiol content.[6] This can be a complementary technique to assess the integrity of the thiol group.
Electrochemical Sensing
Advanced methods such as molecularly imprinted electrochemical sensors are being developed for the detection of specific heterocyclic compounds.[8] These methods can offer high selectivity and sensitivity.
Head-to-Head Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required level of accuracy, the nature of the sample, available instrumentation, and cost considerations. The following diagram and table provide a comparative overview of the discussed methods.
Caption: Comparison of advantages and disadvantages of different analytical methods.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the discussed analytical methods for the purity determination of small organic molecules.
| Parameter | HPLC-UV | LC-MS | TLC | Spectrophotometric (Thiol Assay) |
| Primary Use | Quantitative Purity | Impurity Identification | Qualitative Assessment | Functional Group Quantification |
| Selectivity | High | Very High | Moderate | Moderate to High |
| Sensitivity (LOD) | ng range | pg to fg range | µg range | µM range |
| Quantitation (LOQ) | Typically < 0.1% | Typically < 0.01% | Not typically quantitative | Dependent on molar absorptivity |
| Instrumentation Cost | Moderate to High | High | Low | Low |
| Analysis Time | 5-30 min per sample | 5-30 min per sample | < 1 hour for multiple samples | < 15 min per sample |
| Throughput | Moderate (with autosampler) | Moderate (with autosampler) | High | High |
Note: The values presented are typical and can vary significantly based on the specific instrumentation, method development, and the nature of the analyte and its impurities.
Conclusion
For the routine purity validation of this compound, HPLC-UV remains the method of choice due to its robustness, reproducibility, and quantitative accuracy. It provides a reliable means to separate and quantify the main component and any potential impurities. For in-depth structural elucidation of unknown impurities, LC-MS is an invaluable, albeit more resource-intensive, alternative. Simpler techniques like TLC are well-suited for rapid, qualitative checks. The selection of the most appropriate method should be guided by the specific requirements of the analysis, balancing the need for accuracy and sensitivity with practical considerations such as cost and available resources.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling Binding Affinities: A Comparative Guide to the Docking Scores of Imidazo[4,5-b]pyridine Analogues in Kinase Active Sites
For researchers and scientists at the forefront of drug discovery, particularly in the realm of kinase inhibitors, understanding the binding interactions of novel compounds is paramount. The imidazo[4,5-b]pyridine scaffold, a known purine isostere, has emerged as a promising framework for the development of potent kinase inhibitors targeting a range of cancers and other diseases.[1] This guide provides a comparative analysis of reported docking scores for various imidazo[4,5-b]pyridine analogues within the active sites of several key kinases, offering valuable insights for structure-based drug design and optimization.
The structural similarity of imidazo[4,5-b]pyridines to purines allows them to effectively compete for the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[1] Computational methods, such as molecular docking, have become indispensable tools for predicting the binding modes and affinities of these analogues, thereby guiding the synthesis of more potent and selective inhibitors.
Comparative Docking Scores of Imidazo[4,5-b]pyridine Analogues
The following table summarizes the docking scores of representative imidazo[4,5-b]pyridine analogues against various protein kinases. These scores, typically expressed in kcal/mol, represent the predicted binding affinity, with lower scores indicating a more favorable interaction.
| Kinase Target | Analogue/Compound | Docking Score (kcal/mol) | Reference |
| Aurora Kinase A | Imidazo[4,5-b]pyridine Derivative 1 | Not explicitly stated, but used to build predictive QSAR models. | [2][3] |
| Aurora Kinase A | Imidazo[4,5-b]pyridine Derivative 2 | Not explicitly stated, but used to build predictive QSAR models. | [2][3] |
| TrkA Kinase | Compound 2d (imidazo[4,5-b]pyridine series) | Binding mode illustrated, but specific score not provided. | [4] |
| TrkA Kinase | Compound 3a (purine series for comparison) | Binding mode illustrated, but specific score not provided. | [4] |
| CDK9 | Imidazo[4,5-b]pyridine Derivative (most active) | Superior binding affinity relative to the natural ligand reported. | [5] |
| Akt1 (Protein Kinase B) | Imidazo[4,5-b]pyridine Analogs | Docking used to generate 3D-QSAR models, specific scores not listed. | [6][7] |
Note: While many studies utilize molecular docking to inform the design of imidazo[4,5-b]pyridine analogues, the explicit docking scores are often not the primary reported metric. Instead, the docking results are used to generate predictive 3D-QSAR models or to rationalize observed structure-activity relationships (SAR).[2][3][6][7]
Experimental Protocols: A Glimpse into the Methodology
The in silico evaluation of imidazo[4,5-b]pyridine analogues typically involves a standardized molecular docking workflow. The following is a generalized protocol synthesized from methodologies reported in the cited literature.
1. Protein Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops. This ensures the protein structure is suitable for docking simulations.
2. Ligand Preparation: The 2D structures of the imidazo[4,5-b]pyridine analogues are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field to obtain a low-energy conformation of each ligand.
3. Active Site Definition: The binding site of the kinase is defined, typically based on the location of a co-crystallized ligand or by identifying the ATP-binding pocket. A grid box is generated around this active site to define the search space for the docking algorithm.
4. Molecular Docking Simulation: A docking program is used to place the prepared ligands into the defined active site of the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.
5. Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding modes. The docking score, which quantifies the predicted binding affinity, is recorded. The interactions between the ligand and the amino acid residues of the kinase active site, such as hydrogen bonds and hydrophobic interactions, are also examined to understand the structural basis of binding.
Visualizing the Path to Kinase Inhibition
The following diagram illustrates a typical workflow for the discovery and optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, integrating computational and experimental approaches.
Caption: A flowchart illustrating the integrated computational and experimental workflow for the discovery of kinase inhibitors.
This guide highlights the importance of molecular docking in the rational design of imidazo[4,5-b]pyridine-based kinase inhibitors. While a direct, comprehensive comparison of docking scores across different studies is challenging due to variations in computational methods, the available data consistently supports the potential of this scaffold to yield potent and selective kinase inhibitors. Future studies with standardized docking protocols and transparent reporting of scores will be invaluable for accelerating the development of this promising class of therapeutic agents.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations | Semantic Scholar [semanticscholar.org]
In Vivo Efficacy of 1H-Imidazo[4,5-b]pyridine Derivative CCT137690 in a Colon Carcinoma Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel 1H-Imidazo[4,5-b]pyridine derivative, CCT137690, in a preclinical model of colon cancer. The performance of CCT137690 is compared with the standard-of-care chemotherapeutic agent 5-Fluorouracil (5-FU) and another investigational Aurora kinase inhibitor, Alisertib (MLN8237). This document synthesizes experimental data, details methodologies, and visualizes key pathways and workflows to offer an objective assessment for researchers in oncology and drug development.
Introduction
The 1H-Imidazo[4,5-b]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics, particularly in oncology. These compounds, being structural analogs of purines, have been investigated for their potential to interact with various cellular targets. This guide focuses on a specific derivative, CCT137690, a potent pan-Aurora kinase inhibitor, and its anti-tumor activity in a widely used colorectal cancer xenograft model.
Mechanism of Action: Aurora Kinase Inhibition
CCT137690 exerts its anticancer effects by inhibiting the Aurora kinase family (Aurora A, B, and C), which are key regulators of mitosis.[1][2] Dysregulation of these kinases is a common feature in many human cancers and is associated with genomic instability and tumor progression.
-
Aurora A is crucial for centrosome maturation and the formation of the mitotic spindle.
-
Aurora B , a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[1]
-
Aurora C function is primarily in meiosis, but it is also found to be overexpressed in some cancers.
Inhibition of Aurora kinases by CCT137690 disrupts these mitotic processes, leading to defects in chromosome segregation, formation of polyploid cells, and ultimately, apoptotic cell death.[1][2] This mechanism of action makes it a promising candidate for cancer therapy.
Caption: CCT137690 inhibits Aurora A and B, disrupting mitosis and leading to apoptosis.
Comparative In Vivo Efficacy in SW620 Xenograft Model
The SW620 human colon carcinoma cell line is a widely used model for in vivo xenograft studies. The following table summarizes the anti-tumor efficacy of CCT137690 in comparison to 5-Fluorouracil and Alisertib in this model.
| Compound | Target | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observed Toxicity |
| CCT137690 | Aurora Kinases A, B, C | 100 mg/kg, oral, twice daily for 10 days | Significant tumor growth inhibition was observed as early as day 3.[3] | No obvious toxicity or loss of body weight reported.[4] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Varies (e.g., in combination with d-Ino) | In combination with d-Ino, reduced tumor growth by 57%. 5-FU alone had little effect.[5] | Can cause myelosuppression and mucositis. |
| Alisertib (MLN8237) | Aurora Kinase A | 30 mg/kg, oral, once daily for 21 days | Significant tumor growth inhibition observed in multiple xenograft models.[1] | Myelosuppression and mucositis observed at the maximum tolerated dose in rats.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
SW620 Xenograft Model Establishment
-
Cell Culture: SW620 human colorectal adenocarcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: A suspension of SW620 cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
Caption: Workflow for assessing in vivo efficacy in a SW620 xenograft model.
Drug Administration
-
CCT137690: Administered orally (p.o.) via gavage. The compound is typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
5-Fluorouracil: Can be administered intraperitoneally (i.p.) or intravenously (i.v.).
-
Alisertib (MLN8237): Administered orally (p.o.).
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the TGI, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group at the end of the study.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. Any signs of morbidity are also recorded.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor samples can be collected at the end of the study and analyzed for biomarkers of Aurora kinase inhibition, such as the phosphorylation status of Histone H3 (a substrate of Aurora B).
Conclusion
The 1H-Imidazo[4,5-b]pyridine derivative CCT137690 demonstrates significant single-agent in vivo anti-tumor efficacy in the SW620 colon carcinoma xenograft model. Its mechanism of action, through the inhibition of Aurora kinases, provides a strong rationale for its development as a cancer therapeutic. Compared to the standard-of-care agent 5-FU, which shows limited single-agent efficacy in this model, CCT137690 presents a promising alternative. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds. This guide provides a foundational overview for researchers to build upon in the ongoing effort to develop more effective cancer treatments.
References
- 1. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, leading to a wide range of biological activities.[1][2] Consequently, numerous synthetic strategies have been developed for its construction. This guide provides a comparative overview of the most common and effective synthetic routes, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.
Comparison of Key Synthetic Routes
The synthesis of the imidazo[4,5-b]pyridine scaffold can be broadly categorized into three main approaches: classical condensation reactions, reductive cyclization methods, and modern transition-metal-catalyzed cross-coupling reactions. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Route 1: Condensation | 2,3-Diaminopyridine and Aldehydes/Carboxylic Acids | a) Thermal, water, air oxidation[1] b) Polyphosphoric acid (PPA), elevated temperature[3] | 37-87%[1] | Readily available starting materials, straightforward procedure, environmentally benign options (e.g., water). | May require harsh conditions (high temperature), moderate yields in some cases. |
| Route 2: Reductive Cyclization | 3-Amino-2-nitropyridine and Aldehydes/Ketones | a) Na₂S₂O₄, aqueous paste[1] b) SnCl₂·2H₂O, formic acid[1] c) Fe/NH₄Cl in aqueous EtOH[1] | 80-93%[1] | One-pot procedure, high yields, tolerance of various functional groups. | Use of potentially toxic or hazardous reducing agents. |
| Route 3: Palladium-Catalyzed Cross-Coupling | 3-Amino-2-chloropyridines and Primary Amides | Pd₂(dba)₃, Me₄tBu-XPhos, K₃PO₄, t-BuOH, reflux[2][4] | 51-99%[1] | High yields, excellent regioselectivity for N1-substitution, broad substrate scope. | Requires expensive palladium catalysts and ligands, sensitive to air and moisture. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations for each synthetic route.
Caption: General scheme for the condensation-based synthesis.
Caption: Pathway for one-pot reductive cyclization.
Caption: Palladium-catalyzed approach to the scaffold.
Experimental Protocols
Route 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridine via Condensation
This protocol is based on the environmentally benign, one-step air-oxidative cyclocondensation reaction.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde
-
Water
Procedure:
-
A mixture of 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol) in water (5 mL) is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the desired 2-substituted-1H-imidazo[4,5-b]pyridine.
-
Typical yields for this method range from 83% to 87%.[1]
Route 2: One-Pot Synthesis of 3H-imidazo[4,5-b]pyridines via Reductive Cyclization
This procedure utilizes sodium dithionite for the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes.[1]
Materials:
-
2-Nitro-3-aminopyridine
-
Aldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Water
Procedure:
-
An aqueous paste of Na₂S₂O₄ is prepared by dissolving it in water to a concentration of 1 M.
-
To a solution of 2-nitro-3-aminopyridine (1 mmol) and the aldehyde (1.2 mmol) in a suitable solvent (e.g., ethanol or DMF), 3 equivalents of the aqueous Na₂S₂O₄ paste are added.
-
The reaction mixture is stirred at room temperature or heated, depending on the substrate, and monitored by TLC.
-
After completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 3H-imidazo[4,5-b]pyridine.
Route 3: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
This method provides a facile route to N1-substituted imidazo[4,5-b]pyridines through a palladium-catalyzed amide coupling reaction.[1][2]
Materials:
-
3-Alkyl or 3-arylamino-2-chloropyridine
-
Primary amide
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (Me₄tBu-XPhos)
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol (t-BuOH)
Procedure:
-
To an oven-dried flask are added the 3-amino-2-chloropyridine (1 mmol), primary amide (1.2 mmol), K₃PO₄ (2 mmol), Pd₂(dba)₃·CHCl₃ (0.02 mmol), and Me₄tBu-XPhos (0.04 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous t-BuOH is added, and the reaction mixture is heated to reflux.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the N1-substituted imidazo[4,5-b]pyridine.
-
This reaction provides yields ranging from 51% to 99%.[1]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Tautomeric Forms of 1H-Imidazo[4,5-b]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the two predominant tautomeric forms of 1H-Imidazo[4,5-b]pyridine-2-thiol: the thiol and thione forms. Understanding the tautomeric equilibrium and the distinct spectral characteristics of each form is crucial for characterization, quality control, and interpreting the compound's behavior in various chemical and biological environments. The information presented herein is a synthesis of established spectroscopic principles for thiol-thione tautomerism in heterocyclic compounds and available data for the target molecule and its analogs.
Tautomeric Equilibrium
This compound exists as a dynamic equilibrium between the aromatic thiol form and the non-aromatic thione form. This equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. Generally, the thione form is favored in polar solvents, while the thiol form may be more prevalent in non-polar environments.[1]
Caption: Tautomeric equilibrium between the thiol and thione forms.
Spectroscopic Data Comparison
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Spectroscopic Feature | Thiol Tautomer (Expected) | Thione Tautomer (Expected) |
| ¹H NMR | ||
| N-H (Pyridine) | Broad singlet | Broad singlet |
| N-H (Imidazole) | Broad singlet | Broad singlet, potentially at a different chemical shift |
| S-H | Sharp singlet (if observable) | Absent |
| Aromatic Protons | Resonances in the aromatic region | Resonances in the aromatic region, with potential upfield shifts due to reduced aromaticity |
| ¹³C NMR | ||
| C=S | Absent | Signal in the range of 160-190 ppm |
| C-S | Signal in the range of 110-140 ppm | Absent |
| Aromatic Carbons | Resonances in the aromatic region | Resonances in the aromatic region, with potential shifts due to tautomerization |
Table 2: Vibrational Spectroscopy (FTIR) Data
| Spectroscopic Feature | Thiol Tautomer (Expected) | Thione Tautomer (Expected) |
| Key Vibrational Modes | ||
| ν(S-H) | Weak band around 2550-2600 cm⁻¹ | Absent |
| ν(C=S) | Absent | Strong band around 1050-1250 cm⁻¹ |
| ν(N-H) | Broad bands in the region of 3100-3400 cm⁻¹ | Broad bands in the region of 3100-3400 cm⁻¹ |
| Aromatic ν(C=C) and ν(C=N) | Multiple bands in the 1400-1650 cm⁻¹ region | Multiple bands in the 1400-1650 cm⁻¹ region, with potential shifts |
Table 3: Electronic Spectroscopy (UV-Vis) Data
| Spectroscopic Feature | Thiol Tautomer (Expected) | Thione Tautomer (Expected) |
| Electronic Transitions | ||
| λmax (π → π) | Below 300 nm[2] | Present, but may be obscured by the n → π transition |
| λmax (n → π*) | Absent | In the range of 300-400 nm[2] |
Table 4: Mass Spectrometry (MS) Data
| Spectroscopic Feature | Thiol and Thione Tautomers |
| Molecular Ion Peak (M⁺) | m/z = 151.19 (C₆H₅N₃S)[3] |
| Key Fragmentation Patterns | Fragmentation is expected to involve the loss of HCN, CS, and cleavage of the pyridine and imidazole rings. The fragmentation pattern is generally not sufficient to distinguish between the tautomers under standard electron ionization conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and verification of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile, or water).
-
Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (typically 1 cm path length).
-
Record the spectrum over a range of approximately 200-500 nm.
-
Use the pure solvent as a reference.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the spectroscopic comparison of the tautomers.
Caption: Workflow for spectroscopic comparison of tautomers.
References
Benchmarking the Antibacterial Potential of 1H-Imidazo[4,5-b]pyridine Derivatives Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. The 1H-Imidazo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide provides a framework for benchmarking the antibacterial activity of compounds based on this scaffold, with a focus on the potential of 1H-Imidazo[4,5-b]pyridine-2-thiol.
While specific experimental data on the antibacterial activity of this compound is not extensively available in the current body of scientific literature, this guide offers a comprehensive overview of the antibacterial potential of its derivatives. By presenting available data on related compounds and detailing standardized experimental protocols, we aim to equip researchers with the necessary tools to evaluate this and other novel chemical entities.
Illustrative Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives
To contextualize the potential of the 1H-Imidazo[4,5-b]pyridine scaffold, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against a selection of Gram-positive and Gram-negative bacteria. These values are juxtaposed with the MICs of standard antibiotics to provide a preliminary benchmark. It is important to note that the activity of this compound itself may differ significantly from these derivatives.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Imidazo[4,5-b]pyridine Derivatives | ||||
| Amidino-substituted derivatives[1] | >64 µM | Not Reported | >64 µM (one derivative showed 32 µM) | Not Reported |
| Imidazo(4,5-b)pyridinylethoxypiperidones[2] | Strong Activity | Strong Activity | Not Reported | Not Reported |
| Standard Antibiotics | ||||
| Vancomycin[3] | ≤2 µg/mL (Susceptible) | Not Reported | Not Applicable | Not Applicable |
| Ciprofloxacin[4] | Not Reported | Not Reported | ≤0.5 µg/mL (Susceptible) | ≤0.5 µg/mL (Susceptible) |
| Gentamicin[5] | Not Reported | Not Reported | Not Reported | ≤4 µg/mL (Susceptible) |
| Amikacin[5] | Not Reported | Not Reported | Not Reported | ≤16 µg/mL (Susceptible) |
| Meropenem[5] | Not Reported | Not Reported | Not Reported | ≤2 µg/mL (Susceptible) |
| Tobramycin[4] | Not Reported | Not Reported | Not Reported | ≤4 µg/mL (Susceptible) |
| Clindamycin[6] | Not Reported | 4.0 mg/liter (Susceptible) | Not Applicable | Not Applicable |
Experimental Protocols for Antibacterial Activity Assessment
To ensure reproducible and comparable results, standardized methodologies are crucial. The following are detailed protocols for two of the most common in vitro assays for determining antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]
-
Preparation of Materials:
-
Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).
-
Standard antibiotic solutions for comparison.
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Assay Procedure:
-
A serial two-fold dilution of the test compound and standard antibiotics is prepared directly in the microtiter plates containing MHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing bacteria and broth but no antimicrobial agent) and negative control wells (containing broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
-
Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the test compound.
-
Preparation of Materials:
-
Sterile filter paper disks.
-
A solution of the test compound at a known concentration.
-
Standard antibiotic disks.
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
-
Assay Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of an MHA plate.
-
The prepared disks containing the test compound and the standard antibiotic disks are placed on the surface of the agar.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
-
Potential Mechanisms of Antibacterial Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on the activities of related heterocyclic compounds, several potential pathways can be hypothesized.
Inhibition of Bacterial Kinases
Bacterial protein kinases are involved in various essential cellular processes, including signal transduction and regulation of metabolism.[8] Inhibition of these kinases can disrupt these pathways, leading to bacterial cell death. Some eukaryotic kinase inhibitors have shown antibacterial activity, suggesting that bacterial kinases are viable targets.[9][10][11]
Potential Kinase Inhibition Pathway
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics.[12][13][14][15][16] Some nitrogen-containing heterocyclic compounds have been shown to inhibit this enzyme. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately cell death.
Potential DNA Gyrase Inhibition
Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall is a crucial structure for maintaining cell integrity, making its synthesis an excellent target for antibiotics.[2][17][18][19][20] This pathway involves multiple enzymatic steps, any of which could be a potential target for a novel inhibitor.
Potential Cell Wall Synthesis Inhibition
Comprehensive Experimental Workflow for Antibacterial Assessment
A systematic approach is necessary to thoroughly evaluate the antibacterial potential of a novel compound. The following workflow outlines the key stages, from initial screening to more in-depth mechanistic studies.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 3. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibitors and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. resources.biomol.com [resources.biomol.com]
- 20. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Safety Operating Guide
Proper Disposal of 1H-Imidazo[4,5-b]pyridine-2-thiol: A Guide for Laboratory Professionals
For Immediate Reference: Treat 1H-Imidazo[4,5-b]pyridine-2-thiol as a hazardous waste. Due to its classification as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant, all personnel must handle this compound and its waste with stringent safety measures. This guide provides essential procedural information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors or dust. |
In the event of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For spills, evacuate the area and assess the situation. Small spills can be absorbed with an inert, non-combustible absorbent, while large spills require immediate contact with your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Protocol
The disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations. As a pyridine derivative, it is classified as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, glassware), and PPE, must be classified as hazardous waste.[1]
-
Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[2]
-
-
Waste Collection and Containerization:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The container must be made of a chemically compatible material. Based on the compatibility of pyridine, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
For liquid waste, use a leak-proof container with a secure cap.
-
For solid waste, such as contaminated labware and PPE, use a designated hazardous waste bag or a puncture-resistant container.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
The date of waste accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Final Disposal:
-
When the container is full or is no longer being used, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Complete all required waste pickup forms with accurate information about the waste composition.
-
Common disposal methods for pyridine-based compounds include controlled incineration at high temperatures (820 to 1,600 °C).[3]
-
Spill Cleanup Protocol
For small spills (manageable within 10 minutes by trained personnel):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container as "Hazardous Waste - Spill Debris" with the chemical name.
For large spills:
-
Immediately evacuate the area.
-
Alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team immediately.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1H-Imidazo[4,5-b]pyridine-2-thiol
This guide provides crucial safety and logistical information for the handling and disposal of 1H-Imidazo[4,5-b]pyridine-2-thiol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for handling hazardous chemicals and should be performed in a designated laboratory setting.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]
GHS Hazard Classifications:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 |
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and compliant with EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's specifications for breakthrough time and permeation rate. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Respirator | In case of insufficient ventilation or handling of large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Prepare all necessary equipment and reagents before commencing work.
2. Weighing and Transfer:
-
When weighing the solid compound, do so in a fume hood on a tared weigh boat or glassine paper.
-
Use a spatula for transfers and avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
3. During Reaction/Use:
-
Keep all containers with the compound tightly sealed when not in use.
-
Clearly label all vessels containing this compound.
-
Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.
4. Post-Handling:
-
Thoroughly clean the work area with an appropriate decontaminating solution.
-
Wash hands and any exposed skin with soap and water after handling is complete.
-
Remove and properly store or dispose of PPE.
Emergency and First-Aid Procedures
| Exposure Route | First-Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Chemical Inactivation (for Thiol-Containing Waste):
-
For small quantities of thiol-containing waste, chemical inactivation can be performed by oxidation. This should be done by trained personnel in a fume hood.
-
Slowly add the thiol waste to an excess of a basic solution of sodium hypochlorite (bleach). The reaction is exothermic, so addition should be gradual with stirring.
-
The resulting oxidized sulfur species are generally less hazardous and have a reduced odor.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



